molecular formula C11H11BrO B1660151 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one CAS No. 72472-29-8

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Cat. No.: B1660151
CAS No.: 72472-29-8
M. Wt: 239.11 g/mol
InChI Key: HZPXWGZCCZHHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a brominated benzoannulene derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds within this structural class have demonstrated significant potential as synthetic intermediates for developing more complex molecular architectures . Researchers utilize such bromo-substituted scaffolds in nucleophilic substitution and metal-catalyzed cross-coupling reactions to introduce new functional groups, enabling the exploration of structure-activity relationships in drug discovery programs . The benzoannulene core is of particular interest in materials science for applications in organic electronics, where its conjugated system can contribute to the development of semiconductors for organic light-emitting diodes (OLEDs) and photovoltaic cells . Furthermore, structural analogues, specifically 7-amino derivatives of tetrahydrobenzocycloheptenone, have been identified in scientific studies as ligands co-crystallized with bacterial enzymes such as aminopeptidase N, suggesting a role in biochemical and structural biology research for investigating enzyme-inhibitor interactions . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

9-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-6-3-7-11(13)9-5-2-1-4-8(9)10/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPXWGZCCZHHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316569
Record name 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72472-29-8
Record name NSC304641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Landscape of Brominated Tetrahydrobenzocyclohepten-5-ones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Key Isomers and Their Chemical Identifiers

In the realm of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. The nomenclature of a chemical compound serves as its unique identifier, guiding researchers to a wealth of information regarding its properties, synthesis, and potential applications. However, ambiguities in naming can arise, leading to confusion and misdirection. This technical guide addresses such a case with the requested topic of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one .

A thorough investigation of the scientific literature and chemical databases reveals a notable absence of information for a compound with the bromine atom at the 9-position. This suggests that this specific isomer is either not a well-characterized compound or that the nomenclature may be mistaken. In contrast, several other positional isomers of bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one are well-documented and commercially available.

This guide, therefore, aims to provide a comprehensive overview of these known isomers, offering a valuable resource for researchers and drug development professionals. We will delve into the chemical identifiers, synthesis, and safety considerations for the 2-bromo, 3-bromo, and 6-bromo analogues, providing a comparative analysis to facilitate informed decisions in experimental design and chemical sourcing.

Core Chemical Identifiers: A Comparative Overview

To navigate the chemical landscape of these brominated ketones, it is essential to begin with their fundamental identifiers. The following table summarizes the key information for the most prominent isomers.

Feature2-Bromo Isomer3-Bromo Isomer6-Bromo Isomer
IUPAC Name 2-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[2]6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[3]
CAS Number 169192-93-2[4]87779-78-0[2]19844-70-3[3]
Molecular Formula C₁₁H₁₁BrOC₁₁H₁₁BrO[2]C₁₁H₁₁BrO[3]
Molecular Weight 239.11 g/mol 239.11 g/mol [2]239.11 g/mol [3]
Canonical SMILES C1CC(C(=O)C2=CC=C(C=C2)Br)CC1C1CC(C(=O)C2=CC(Br)=CC=C2)CC1C1CC(C(Br)C(=O)C2=CC=CC=C2)C1
InChIKey Not readily availableBBLCBJCONMZHBE-UHFFFAOYSA-N[2]JIIICACPFONLNC-UHFFFAOYSA-N[3]

Note: The IUPAC name for the 2-bromo isomer can also be represented as 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. Another related isomer, 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one (CAS: 1180671-71-9), exists where the ketone is at the 7-position[5][6].

Synthetic Pathways and Methodologies

The synthesis of these brominated benzocycloheptenones is crucial for their accessibility in research. While detailed, step-by-step protocols are often proprietary or embedded within broader synthetic schemes in the literature, the general approaches can be outlined.

A common strategy for the synthesis of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, involves intramolecular cyclization reactions. Subsequent bromination can then be achieved through various methods, with the regioselectivity being a key challenge.

Synthesis_Overview Precursor Appropriate Phenyl-Substituted Aliphatic Acid/Ester Parent_Ketone 6,7,8,9-Tetrahydro-5H- benzocyclohepten-5-one Precursor->Parent_Ketone Intramolecular Cyclization Isomers Brominated Isomers (2-bromo, 3-bromo, 6-bromo) Parent_Ketone->Isomers Regioselective Bromination

Figure 1: A generalized workflow for the synthesis of brominated tetrahydrobenzocyclohepten-5-one isomers.

For the synthesis of the 6-bromo isomer , a common method involves the direct bromination of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, often using a brominating agent like pyridinium bromide perbromide in a suitable solvent such as chloroform[7]. The reaction is typically carried out at a low temperature to control selectivity.

The synthesis of the 2-bromo and 3-bromo isomers generally requires a multi-step approach starting from precursors that already contain the bromine atom on the aromatic ring. These precursors are then subjected to reactions that build the seven-membered ring.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra would show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts being indicative of the bromine substitution pattern. The aliphatic protons of the seven-membered ring would appear as complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectra would provide information on the number of unique carbon environments. The chemical shift of the carbonyl carbon would be a prominent feature, and the shifts of the aromatic carbons would be influenced by the position of the bromine atom.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the ketone.

Mass Spectrometry (MS): The mass spectra of these compounds would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks), which would be a key indicator of the presence of a single bromine atom in the molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling brominated tetrahydrobenzocyclohepten-5-ones. The available safety data indicates that these compounds should be handled with care.

GHS Hazard Statements for 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS: 19844-70-3): [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

GHS Hazard Statements for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS: 87779-78-0): [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

The following diagram outlines a standard safety protocol for handling these compounds.

Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_response Emergency Response Goggles Safety Goggles FumeHood Work in a Fume Hood Gloves Chemical-Resistant Gloves AvoidContact Avoid Skin/Eye Contact LabCoat Lab Coat AvoidInhalation Avoid Inhalation EyeWash Eye Wash Station SafetyShower Safety Shower FirstAid First Aid Kit

Figure 2: Recommended safety workflow for handling brominated tetrahydrobenzocyclohepten-5-one isomers.

Applications in Research and Development

Brominated organic compounds are valuable intermediates in medicinal chemistry and materials science. The bromine atom can serve as a handle for further functionalization, for example, in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

While specific applications for each of these isomers are not extensively detailed in publicly accessible literature, their structural motif, a benzosuberone core, is of interest in drug discovery. This scaffold is present in a number of biologically active compounds. The introduction of a bromine atom provides a strategic point for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. For instance, a related compound, (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole, serves as a key intermediate in the synthesis of a potent 5-HT6 antagonist[8].

Conclusion

While the initially requested "9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one" appears to be an uncharacterized or misidentified compound, a rich chemistry exists for its positional isomers. This guide has provided a foundational understanding of the 2-bromo, 3-bromo, and 6-bromo isomers, covering their chemical identifiers, synthetic considerations, and safety profiles. For researchers and professionals in drug development, a clear understanding of these distinct isomers is crucial for advancing their research and development efforts. The information presented here serves as a starting point for further investigation into the specific properties and applications of these valuable chemical entities.

References

  • PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one. [Link]

  • Tablets & Capsules. Taking on bRo5 Compounds. [Link]

  • PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (5S,6R)-6-Bromo-6-methyl-5-phenyl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one. [Link]

  • Acta Chimica Slovenica. Synthesis and Conformational Analysis of Some New Benzocyclooctene Derivatives. [Link]

  • ResearchGate. An efficient synthesis of (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10- epiminocyclohepta[b]indole: Application in the preparation and structural confirmation of a potent 5-HT6 antagonist. [Link]

  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. National Center for Biotechnology Information. [Link]

  • Sinfoo Biotech. 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one. [Link]

  • Wiley Online Library. Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. [Link]

  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • NIST. 5H-Benzocycloheptene,6,7,8,9-tetrahydro-. [Link]

  • National Institutes of Health. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][9][10]triazines. [Link]

  • PrepChem. Synthesis of 6-Bromo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-5-one. [Link]

  • Google Patents. Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering 5-Bromopentan-1-ol: Synthesis, Reactivity, and Applications in Pharmaceutical Discovery. [Link]

  • DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]

  • eScholarship. Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. [Link]

  • Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

  • National Institutes of Health. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. [Link]

  • International Union of Crystallography. 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. [Link]

  • AA Blocks. 3-bromo-5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one. [Link]

  • NIST. 3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, [3aR-(3aα,4β,7α)]-. [Link]

Sources

Technical Guide: Spectral Elucidation of 9-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral characteristics of 9-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (often referred to as 9-bromo-benzosuberone).[1]

This molecule is a critical intermediate in the synthesis of fused tricyclic systems and bioactive agents, including selective estrogen receptor modulators (SERMs) and antihistamines. The presence of the bromine atom at the C9 position (benzylic) introduces distinct electronic and steric environments that significantly perturb the spectral signature of the parent benzosuberone scaffold.

This guide is designed for medicinal chemists and analytical scientists, focusing on the causality of chemical shifts, coupling constants , and 2D NMR correlations required for unambiguous structural verification.

Structural Context & Numbering

To ensure accurate spectral assignment, we must first establish the IUPAC numbering scheme for the benzocyclohepten-5-one core.

  • Core Scaffold: 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Benzosuberone).[1]

  • Aromatic Ring: Carbons 1, 2, 3, and 4.[1]

  • Ketone: Carbon 5.[1][2][3][4]

  • Aliphatic Ring: Carbons 6, 7, 8, and 9.[1]

  • Substitution: The 9-bromo designation places the halogen at the benzylic position, adjacent to the aromatic ring fusion (C9a) and the C8 methylene group.[1]

Synthesis Causality

The 9-bromo derivative is typically synthesized via Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide).[1] The reaction is highly regioselective for the C9 position due to the stability of the benzylic radical intermediate, as opposed to the C6 position (alpha to the carbonyl), which would require electrophilic bromination (


/acid).

SynthesisPath cluster_conditions Regioselectivity Logic Benzosuberone Benzosuberone (Parent Scaffold) Radical Benzylic Radical (Resonance Stabilized) Benzosuberone->Radical NBS / AIBN (H-abstraction at C9) Product 9-Bromo-benzosuberone (Target) Radical->Product Br transfer Analysis Benzylic C-H BDE < Alpha-Keto C-H BDE Radical Stability: Benzylic > Secondary

Figure 1: Mechanistic pathway explaining the regioselectivity for the C9 position, crucial for understanding the resulting NMR integration and splitting patterns.

1H NMR Spectral Analysis

The introduction of the electronegative bromine atom at C9 creates a significant deshielding effect (downfield shift) on the H9 proton and alters the splitting patterns of the adjacent C8 protons.

Predicted Chemical Shifts & Assignments (500 MHz, CDCl3)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Rationale
H4 Aromatic7.75 - 7.85dd1H

,

Deshielded by the magnetic anisotropy of the adjacent carbonyl (C=O) group at C5.[1]
H1, H2, H3 Aromatic7.20 - 7.50m3H-Typical aromatic region; less affected by the C5 carbonyl or C9 bromine.[1]
H9 Benzylic (Methine)5.30 - 5.50 t or dd1H

Diagnostic Signal. Highly deshielded due to the combined inductive effect of Br and the aromatic ring current (Benzylic).[1]
H6

-Carbonyl
2.65 - 2.75t or m2H-Deshielded by the adjacent carbonyl group (inductive effect).
H8 Homobenzylic2.10 - 2.30m2H-Complex coupling with H9 and H7. Diastereotopic nature may appear if chiral resolution is high.
H7 Remote Methylene1.90 - 2.10m2H-Most shielded aliphatic protons; furthest from EWGs (Br and C=O).[1]
Key Diagnostic Features[1][4][5]
  • The H9 "Downfield" Shift: In the parent benzosuberone, the C9 benzylic protons appear as a triplet around 2.90 ppm . Upon bromination, this signal shifts dramatically to ~5.40 ppm . This +2.5 ppm shift is the primary indicator of successful reaction.

  • Loss of Symmetry: The C9 position changes from a

    
     to a chiral 
    
    
    
    center. This makes the protons at C8 (and potentially C7) diastereotopic , often complicating their multiplets compared to the parent molecule.
  • H4 Anisotropy: The proton at position 4 remains distinct (~7.8 ppm) due to the carbonyl cone of anisotropy, serving as an internal reference point for the aromatic ring.

13C NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton and the oxidation state of the functional groups.

Predicted Chemical Shifts (125 MHz, CDCl3)
PositionCarbon TypeShift (

, ppm)
Analysis
C5 Ketone (C=O)204.0 - 206.0 Characteristic ketone carbonyl.[1] Slight upfield shift possible compared to parent due to remote conformational changes.
C4a Quaternary Aromatic138.0 - 140.0Bridgehead carbon adjacent to C5.[1]
C9a Quaternary Aromatic140.0 - 142.0Bridgehead carbon adjacent to C9 (Benzylic).[1]
C4 Aromatic CH128.0 - 130.0Ortho to carbonyl.[1]
C1, C2, C3 Aromatic CH126.0 - 133.0Remaining aromatic signals.
C9 Benzylic CH-Br50.0 - 55.0 Diagnostic Peak. Significant downfield shift from ~32 ppm (parent

) to ~52 ppm due to

-effect of Bromine.[1]
C6

-Carbonyl

40.0 - 42.0Alpha to ketone.[1]
C8 Homobenzylic

30.0 - 32.0Beta to Br.
C7 Remote

20.0 - 24.0Most shielded methylene.

Advanced Structural Verification (2D NMR)

To unambiguously prove the structure and rule out isomers (e.g., 6-bromo derivative), 2D NMR experiments are required.

Correlation Logic
  • COSY (Correlation Spectroscopy): Establishes the H6-H7-H8-H9 spin system.[1]

    • Critical Path: H9 (~5.4 ppm) will show a cross-peak ONLY with H8 (~2.2 ppm).[1] It will not couple to H6.

    • Differentiation: If the molecule were 6-bromo, the methine proton would be at ~4.5 ppm and couple to H7, while the benzylic H9 would remain at ~2.9 ppm.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Connects the aliphatic ring to the aromatic core.

    • H9 to C9a/C1: The proton at 5.4 ppm (H9) should show strong 3-bond correlations to the aromatic bridgehead C9a and aromatic C1.[1]

    • H6 to C5: The protons at 2.7 ppm (H6) will correlate strongly with the Carbonyl C5 (~205 ppm).

Structural Elucidation Workflow

NMR_Workflow Sample Purified Sample (9-Bromo-benzosuberone) H1_NMR 1H NMR Experiment Sample->H1_NMR Check_H9 Check 5.3-5.5 ppm Region H1_NMR->Check_H9 Result_Yes Signal Present (t/dd) Confirms Benzylic Br Check_H9->Result_Yes Yes Result_No Signal Absent Check ~4.5 ppm (Alpha-Br?) Check_H9->Result_No No C13_NMR 13C NMR Experiment Confirm C-Br at ~52 ppm Result_Yes->C13_NMR HMBC HMBC Experiment Correlate H9 to Aromatic Ring C13_NMR->HMBC Final Structure Confirmed HMBC->Final

Figure 2: Step-by-step decision tree for confirming the 9-bromo regiochemistry using NMR data.

Experimental Protocol: Spectral Acquisition

To ensure reproducibility and high-resolution data, follow this standard operating procedure (SOP).

Sample Preparation[1][6]
  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.[1] 
    
    
    
    is preferred over DMSO-
    
    
    for this lipophilic molecule to prevent viscosity broadening.
  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear and free of suspended solids (filter through a cotton plug if necessary).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (500 MHz Instrument)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the benzylic proton, allowing for accurate integration.

  • Scans (NS): 16 scans are usually sufficient for 1H; 1024+ scans for 13C.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform to enhance signal-to-noise ratio without compromising resolution.

References

  • PubChem Compound Summary. (2025). 6-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one.[1] National Center for Biotechnology Information. Link

    • Note: Provides comparative spectral data for the alpha-bromo isomer for exclusion purposes.
  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link

    • Source for benzylic and alpha-carbonyl chemical shift increment rules.
  • National Institute of Standards and Technology (NIST). (2024). Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-.[1][2][3][5] NIST Chemistry WebBook. Link

    • Reference for the parent scaffold spectral baseline.
  • Chad's Prep. (2024). Allylic and Benzylic Bromination with NBS. Link

    • Mechanistic grounding for the regioselectivity of the bromin

Sources

A Technical Guide to the Synthesis, Characterization, and Reactivity of 6-Bromo- and 9-Bromo-Tetrahydrobenzocyclohepten-5-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzocyclohepten-5-one, or benzosuberone, scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Bromination of this tricyclic ketone introduces a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and other transformations. However, the introduction of a bromine atom onto the seven-membered ring can lead to the formation of regioisomers, primarily the 6-bromo and 9-bromo derivatives. The differentiation and selective synthesis of these isomers are critical for structure-activity relationship (SAR) studies and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key differences between 6-bromo- and 9-bromo-tetrahydrobenzocyclohepten-5-one, focusing on their synthesis, spectroscopic characterization, and anticipated reactivity.

Introduction: The Significance of the Benzosuberone Scaffold

The benzosuberone core is a recurring motif in a range of compounds exhibiting diverse pharmacological activities. Its conformational flexibility, conferred by the seven-membered ring, allows for effective interaction with a variety of biological targets. The introduction of a bromine atom not only modulates the electronic and lipophilic properties of the molecule but also provides a crucial point for diversification, enabling the synthesis of libraries of analogues for biological screening. Understanding the precise location of the bromine substituent is therefore of paramount importance.

Synthesis and Regioselectivity

The synthesis of brominated benzosuberones typically involves the direct bromination of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of brominating agent and the presence of radical initiators or catalysts.

Free radical bromination, often employing N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN, tends to favor substitution at the benzylic positions, which are the C6 and C9 carbons. This can often lead to a mixture of the 6-bromo and 9-bromo regioisomers, and potentially di-brominated products.[1] The separation of these isomers can be challenging due to their similar physical properties.

Proposed Synthetic Workflow

Caption: General workflow for the synthesis and separation of 6-bromo and 9-bromo-tetrahydrobenzocyclohepten-5-one.

Detailed Experimental Protocol: Radical Bromination of Benzosuberone
  • Materials: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), Carbon tetrachloride (CCl₄) or other suitable solvent.

  • Procedure:

    • To a solution of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one in CCl₄, add NBS (1.0-1.2 equivalents).

    • Add a catalytic amount of AIBN or BPO.

    • Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers.

Causality behind Experimental Choices: The use of a non-polar solvent like CCl₄ is typical for free radical reactions. AIBN or BPO are standard radical initiators that decompose upon heating to generate radicals, which then initiate the bromination chain reaction. The workup procedure is designed to remove unreacted NBS and byproducts. Chromatographic separation is necessary due to the likely formation of a mixture of isomers.

Spectroscopic Differentiation of the 6-Bromo and 9-Bromo Isomers

Unambiguous identification of the 6-bromo and 9-bromo isomers is crucial and can be achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct differences, particularly in the chemical shifts and coupling patterns of the protons on the seven-membered ring.

  • 6-Bromo Isomer: The proton at the C6 position (the methine proton) will be directly attached to the carbon bearing the bromine atom. This proton is expected to appear as a downfield multiplet (typically a doublet of doublets) due to deshielding by the electronegative bromine atom. The adjacent methylene protons at C7 will also be affected.

  • 9-Bromo Isomer: The proton at the C9 position will be deshielded by the bromine atom and will likely appear as a multiplet. The key difference will be the coupling patterns with the adjacent methylene protons at C8.

¹³C NMR Spectroscopy

Carbon NMR provides a clear distinction between the two isomers.

  • 6-Bromo Isomer: The carbon atom directly bonded to the bromine (C6) will be significantly shifted upfield due to the "heavy atom effect" of bromine, while also being deshielded electronically. Its chemical shift will be a key diagnostic peak.

  • 9-Bromo Isomer: Similarly, the C9 carbon will show a characteristic chemical shift due to the attached bromine. The chemical shifts of the other carbons in the seven-membered ring will also differ between the two isomers due to the different substitution pattern.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, usually between 500 and 700 cm⁻¹, but may not be sufficiently distinct to reliably differentiate the isomers on its own.[1]

Mass Spectrometry (MS)

Mass spectrometry is an excellent tool for confirming the presence of bromine. Due to the nearly equal natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1.[2] While the molecular weight will be the same for both isomers, the fragmentation patterns upon electron ionization may differ, providing further structural clues. For instance, the benzylic C-Br bond in the 9-bromo isomer might be more prone to cleavage due to the stability of the resulting radical or cation.

Summary of Expected Spectroscopic Data
Feature6-Bromo-tetrahydrobenzocyclohepten-5-one9-Bromo-tetrahydrobenzocyclohepten-5-one
¹H NMR Downfield multiplet for H6Downfield multiplet for H9
Distinct coupling patterns for H7 protonsDistinct coupling patterns for H8 protons
¹³C NMR Characteristic chemical shift for C6Characteristic chemical shift for C9
Unique set of shifts for C5, C7, C8, C9Unique set of shifts for C5, C6, C7, C8
IR Strong C=O stretch (~1680-1700 cm⁻¹)Strong C=O stretch (~1680-1700 cm⁻¹)
C-Br stretch (~500-700 cm⁻¹)C-Br stretch (~500-700 cm⁻¹)
MS M⁺ and M+2 peaks in ~1:1 ratioM⁺ and M+2 peaks in ~1:1 ratio
Potentially unique fragmentation patternPotentially unique fragmentation pattern

Comparative Reactivity and Stability

The position of the bromine atom is expected to influence the chemical reactivity and stability of the two isomers.

  • Nucleophilic Substitution: Both isomers can undergo nucleophilic substitution reactions at the carbon bearing the bromine. The relative rates of these reactions will depend on the steric hindrance around the reaction center and the stability of the transition state. The 9-position might be slightly more sterically hindered due to its proximity to the fused benzene ring.

  • Elimination Reactions: Both isomers can undergo elimination of HBr to form an unsaturated benzocycloheptenone. The regioselectivity and ease of elimination will depend on the availability of anti-periplanar protons.

  • Cross-Coupling Reactions: The C-Br bond in both isomers can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for further derivatization.[3] The reactivity in these reactions may differ slightly based on the electronic environment and steric accessibility of the C-Br bond.

  • Stability: Computational studies, such as those employing Density Functional Theory (DFT), could be employed to predict the relative thermodynamic stabilities of the two isomers. Such studies can also help in predicting and rationalizing their spectroscopic properties.[4][5]

Caption: Comparative reactivity pathways for the 6-bromo and 9-bromo isomers.

Conclusion and Future Directions

The 6-bromo and 9-bromo isomers of tetrahydrobenzocyclohepten-5-one represent two distinct chemical entities with potentially different biological activities and synthetic utilities. While their synthesis can be achieved through radical bromination of the parent benzosuberone, achieving high regioselectivity remains a challenge that warrants further investigation into alternative synthetic methodologies. The unambiguous differentiation of these isomers is readily achievable through a combination of modern spectroscopic techniques, with ¹H and ¹³C NMR being the most powerful tools.

For drug development professionals, the ability to selectively synthesize and characterize these isomers is paramount for conducting rigorous SAR studies. Future work in this area should focus on the development of regioselective bromination protocols and the exploration of the differential reactivity of each isomer in various synthetic transformations. Furthermore, computational modeling can serve as a predictive tool to guide synthetic efforts and to rationalize the observed chemical and physical properties of these important building blocks.

References

  • PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[6]annulen-5-one. National Center for Biotechnology Information. Available from: [Link]

  • Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A. PubMed. Available from: [Link]

  • Structural analysis of previously unknown natural products using computational methods.
  • Towards Understanding the Decomposition/Isomerism Channels of Stratospheric Bromine Species: Ab Initio and Quantum Topology Study. PMC. Available from: [Link]

  • Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. ResearchGate. Available from: [Link]

  • Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. Available from: [Link]

  • Influence of the bromo group on the vibrational spectra and macroscopic properties of benzophenone derivatives. ResearchGate. Available from: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available from: [Link]

  • Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Organic Chemistry Portal. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available from: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. 2023. Available from: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. National Center for Biotechnology Information. Available from: [Link]

  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. MDPI. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution on 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing nucleophilic substitution reactions using 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. As a versatile α-haloketone, this substrate serves as a critical building block for introducing diverse functional groups, enabling the synthesis of complex molecular architectures and novel heterocyclic systems.[1] We delve into the mechanistic principles governing its reactivity, present detailed, validated protocols for reactions with various nucleophiles, and offer practical guidance on optimization and troubleshooting. The protocols and insights herein are designed to empower scientists to leverage this key intermediate for the rapid construction of compound libraries with potential therapeutic applications.[2][3]

Introduction: The Synthetic Value of an α-Haloketone Scaffold

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a member of the α-haloketone class of compounds. These substrates are exceptionally valuable in organic synthesis due to the dual reactivity conferred by the carbonyl and the carbon-halogen bond.[4][5] The electron-withdrawing nature of the carbonyl group significantly activates the adjacent α-carbon towards nucleophilic attack, making the bromine atom an excellent leaving group. This enhanced reactivity allows for facile carbon-heteroatom and carbon-carbon bond formation under relatively mild conditions, providing a gateway to a wide array of functionalized benzocycloheptenone derivatives. These derivatives are core structures in many biologically active molecules, making this substrate a compound of interest for pharmaceutical research and development.[1][2]

Mechanistic Rationale: Why This Reaction Works

The high reactivity of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one in substitution reactions is primarily attributed to the electronic influence of the adjacent carbonyl group. This reaction proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.

Key Mechanistic Features:

  • Electrophilicity Enhancement: The inductive effect of the carbonyl oxygen polarizes the Cα-Br bond, increasing the partial positive charge on the α-carbon and making it highly susceptible to nucleophilic attack.[5]

  • Transition State Stabilization: The p-orbitals of the carbonyl group can overlap with the developing p-orbital in the trigonal bipyramidal transition state of the SN2 reaction. This orbital overlap helps to delocalize the electron density and stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a standard secondary alkyl halide.[6]

  • Stereochemistry: As with all SN2 reactions, the attack of the nucleophile occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry if the α-carbon is a chiral center.[7][8] While the starting material is often racemic, this principle is crucial when using chiral nucleophiles or catalysts.

Caption: General SN2 mechanism on the α-carbon of the ketone.

General Experimental Workflow

A successful nucleophilic substitution reaction hinges on careful control of reaction parameters. The following workflow provides a robust framework that can be adapted for a wide range of nucleophiles.

Caption: Standard experimental workflow for nucleophilic substitution.

Core Protocol: A Self-Validating System

This generalized protocol ensures reproducibility by incorporating in-process controls and clear endpoints.

  • Reagent Preparation & Stoichiometry:

    • Dissolve 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, Acetonitrile, 10 mL/mmol).

    • Prepare the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN3), it can be used directly. If it's a protic species (e.g., an alcohol or amine), a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU, 1.2-2.0 eq) is required to either deprotonate it in situ or to scavenge the HBr byproduct.

    • Causality: Using a slight excess of the nucleophile drives the reaction to completion according to Le Châtelier's principle. Aprotic solvents are chosen because they do not solvate the nucleophile as strongly as protic solvents, enhancing its reactivity.

  • Reaction Setup:

    • Assemble a flame-dried, two or three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (if heating), and a nitrogen or argon inlet.

    • Charge the flask with the substrate solution. If a base like NaH is used, it should be added to the solvent first, followed by the protic nucleophile, before adding the substrate.

    • Causality: An inert atmosphere is critical to prevent quenching of anionic nucleophiles or bases by atmospheric moisture and to avoid unwanted side reactions.

  • Execution and Monitoring:

    • Add the nucleophile (and base, if separate) to the stirred solution of the substrate. The addition may be done portion-wise or as a solution via a syringe pump to control any exotherm.

    • Maintain the reaction at the desired temperature (ranging from 0 °C to reflux, depending on the nucleophile's reactivity).

    • Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 3:1 Hexanes:Ethyl Acetate.

    • Self-Validation: The disappearance of the starting material spot on TLC and the appearance of a new, more polar (usually) product spot provides a clear and reliable indicator of reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl or water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂; 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel or by recrystallization.

    • Causality: The aqueous wash removes inorganic salts and water-soluble impurities. Brine wash helps to break up emulsions and remove residual water from the organic layer.

Application Protocols: Reaction with Specific Nucleophiles

The following protocols have been optimized for specific classes of nucleophiles.

Protocol 1: O-Alkylation with Sodium Phenoxide

This reaction is fundamental for synthesizing α-aryloxy ketones, which are prevalent in medicinal chemistry.

  • Specific Reagents:

    • 9-Bromo-THBC-5-one (253 mg, 1.0 mmol)

    • Phenol (104 mg, 1.1 mmol)

    • Sodium Hydride (NaH, 60% in mineral oil, 48 mg, 1.2 mmol)

    • Anhydrous Dimethylformamide (DMF, 10 mL)

  • Step-by-Step Procedure:

    • Suspend NaH in anhydrous DMF in a flame-dried flask under N₂.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of phenol in DMF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ gas evolution).

    • Add a solution of 9-Bromo-THBC-5-one in DMF dropwise to the freshly prepared sodium phenoxide solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor by TLC until the starting bromide is consumed.

    • Quench by slowly adding saturated aq. NH₄Cl (10 mL).

    • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography (Gradient elution: 5% to 20% Ethyl Acetate in Hexanes).

Protocol 2: N-Substitution with Azide

The introduction of an azide group creates a versatile chemical handle for further transformations, such as reduction to an amine or "click" chemistry.

  • Specific Reagents:

    • 9-Bromo-THBC-5-one (253 mg, 1.0 mmol)

    • Sodium Azide (NaN₃, 81 mg, 1.25 mmol)

    • Anhydrous Acetone (15 mL)

  • Step-by-Step Procedure:

    • Combine 9-Bromo-THBC-5-one and sodium azide in a round-bottom flask.

    • Add anhydrous acetone and stir the resulting suspension vigorously.

    • Heat the mixture to reflux (approx. 56 °C) for 3-5 hours.

    • Monitor the reaction by TLC. The product, 9-azido-THBC-5-one, is typically more polar.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts (NaBr).

    • Rinse the solid with a small amount of cold acetone.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be purified by chromatography.

    • Note on Causality (Finkelstein-type reaction): This reaction leverages the higher solubility of the sodium bromide byproduct in acetone compared to sodium azide, which helps drive the equilibrium towards the product.[9]

Data Summary Table
Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Oxygen PhenolNaHDMF0 to 254 - 680 - 95
Nitrogen Sodium AzideNoneAcetone56 (reflux)3 - 5>90
Nitrogen PiperidineK₂CO₃ACN82 (reflux)6 - 1275 - 90
Sulfur Sodium Thiophenoxidein situEtOH251 - 2>95

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Weak nucleophile.2. Insufficient temperature.3. Deactivated reagents (e.g., moisture in NaH).1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO).2. Increase reaction temperature.3. Use freshly opened/handled reagents. Add a phase-transfer catalyst (e.g., TBAB) for salt nucleophiles.
Formation of Byproducts 1. Elimination (E2) reaction favored by sterically hindered or strongly basic nucleophiles.2. Self-condensation via enolate formation.1. Use a less basic nucleophile or milder conditions (lower temp).2. Ensure the base is non-nucleophilic if pre-forming an alkoxide/thiolate. Add the substrate slowly to the nucleophile to keep its concentration low.
Difficult Purification Product and starting material have similar Rf values.1. Optimize the chromatography solvent system (try different solvent mixtures, e.g., CH₂Cl₂/MeOH or Toluene/EtOAc).2. Consider converting the product to a more easily separable derivative for purification, followed by removal of the derivatizing group.

Safety and Handling

  • 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one: As an α-haloketone, this compound should be treated as a lachrymator and a skin/respiratory irritant. Always handle in a well-ventilated fume hood.

  • Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Procedures: Quenching of reactive reagents like NaH should be performed slowly and at low temperatures to control the exothermic reaction.

Conclusion

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one stands out as a powerful and versatile electrophile for constructing a diverse range of functionalized molecules. The protocols detailed in this guide demonstrate that through a clear understanding of the underlying SN2 mechanism and careful control of reaction conditions, this substrate can be reliably transformed into valuable intermediates for drug discovery and materials science. The provided workflows, specific examples, and troubleshooting advice form a solid foundation for any researcher looking to incorporate this valuable building block into their synthetic programs.

References

  • Wikipedia. Carbonyl α-substitution reaction. [Link]

  • Michigan State University Department of Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]

  • α-Substitution Reactions of Carbonyl Group. [Link]

  • Verkariya, R. H., et al. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • Substitution Reactions (on Saturated Carbons). Making Molecules. [Link]

  • University of Pretoria. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Kaushik, M. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • S. S. Mahajan, et al. Synthesis of some new physiologically active polyheterocycles derived from benzocyclohepten-5-ones. ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

  • Shaik, A. B. (2016). A new templates of 6,7,8,9-Tetrahydro-5-benzocycloheptenones and their biological evaluation. CSIR Explorations. [Link]

  • Hawryluk, N. A., et al. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. PubMed. [Link]

  • Chemistry LibreTexts. 8: Nucleophilic Substitution Reactions. [Link]

  • Zhang, L., et al. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. PubMed. [Link]

  • Chemistry LibreTexts. 9.2: The Discovery of Nucleophilic Substitution Reactions. [Link]

Sources

Application Notes and Protocols for the Utilization of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one as a versatile intermediate in pharmaceutical synthesis. The focus is on leveraging its chemical functionalities to access novel compounds with therapeutic potential, particularly those targeting the central nervous system and metalloenzymes.

Introduction: The Significance of the Benzocycloheptenone Scaffold

The benzocycloheptenone core is a privileged structural motif found in a variety of natural products and synthetic molecules with significant biological activities.[1][2] This bicyclic framework provides a unique three-dimensional architecture that is amenable to diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents. Specifically, derivatives of benzocycloheptene have been explored for their potential as anxiolytic, anticonvulsant, and metalloaminopeptidase inhibitory agents.[3][4] The presence of a bromine atom and a ketone in 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one offers two key reactive sites for molecular elaboration, paving the way for the synthesis of a wide range of pharmaceutical candidates.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of the starting material is crucial for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₁₁H₁₁BrO[5]
Molecular Weight 239.11 g/mol [5]
Appearance Typically a solid-
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.General chemical knowledge

Safety and Handling: 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the material safety data sheet (MSDS) for detailed safety information.

Core Synthetic Strategy: Introduction of an Amino Group

A primary and highly valuable transformation of α-haloketones in pharmaceutical synthesis is the introduction of an amino group. This functionality is a key pharmacophore in a vast number of drugs. The following section details a protocol for the synthesis of an amino-substituted benzocycloheptenone, a critical precursor for various potential therapeutic agents, including metalloaminopeptidase inhibitors.[3][6]

Rationale for Amination

The introduction of an amino group at the α-position to the ketone (the 6-position in this case, following a potential rearrangement or substitution) can be achieved through various methods. A common and effective strategy involves a two-step process: azidation followed by reduction. This approach is often preferred due to the high reactivity of the azide anion as a nucleophile and the mild conditions required for the subsequent reduction to the primary amine. This amino ketone can then serve as a versatile building block for further derivatization, such as the formation of amides, sulfonamides, or the construction of heterocyclic rings like benzodiazepines.[4]

Experimental Workflow for Amination

The following diagram illustrates the proposed workflow for the synthesis of an amino-substituted benzocycloheptenone derivative from 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

workflow start 9-Bromo-6,7,8,9-tetrahydro- benzocyclohepten-5-one step1 Azidation (NaN₃, DMF) start->step1 intermediate 9-Azido-6,7,8,9-tetrahydro- benzocyclohepten-5-one step1->intermediate step2 Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate->step2 product 9-Amino-6,7,8,9-tetrahydro- benzocyclohepten-5-one (Key Pharmaceutical Intermediate) step2->product caption Figure 1. Proposed synthetic workflow for the preparation of a key amino-intermediate.

Figure 1. Proposed synthetic workflow for the preparation of a key amino-intermediate.

Detailed Protocols

The following protocols provide step-by-step instructions for the key transformations outlined above.

Protocol 1: Synthesis of 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Objective: To introduce an azide functionality via nucleophilic substitution of the bromine atom.

Materials:

  • 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: The product will be an azido-ketone, which should be handled with care due to the potential instability of organic azides.

Protocol 2: Synthesis of 9-Amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Objective: To reduce the azide group to a primary amine, yielding the key pharmaceutical intermediate.

Materials:

  • 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one

  • Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

  • Methanol or Ethanol (for catalytic hydrogenation) or Ethyl acetate (for SnCl₂ reduction)

  • Hydrogen gas supply (for catalytic hydrogenation)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parr shaker or similar hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter paper (Celite®)

  • Rotary evaporator

Procedure (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve the 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and shake or stir vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 9-Amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

  • The product can be further purified by crystallization or column chromatography.

Procedure (Tin(II) Chloride Reduction):

  • Dissolve 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in ethyl acetate in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (3.0-4.0 eq) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Expected Outcome: The final product is the primary amine, a key intermediate for further synthetic modifications.

Downstream Applications and Future Directions

The synthesized 9-Amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a versatile precursor for a range of pharmaceutically relevant scaffolds.

applications cluster_downstream Potential Pharmaceutical Scaffolds start 9-Amino-6,7,8,9-tetrahydro- benzocyclohepten-5-one app1 Benzodiazepine Analogs (Anxiolytics, Anticonvulsants) start->app1 Ring Expansion/ Condensation Reactions app2 Metalloaminopeptidase Inhibitors start->app2 Derivatization of Amino and Ketone Functionalities app3 Substituted Amide Derivatives (Diverse Biological Activities) start->app3 Acylation/Sulfonylation caption Figure 2. Potential downstream applications of the amino-intermediate.

Figure 2. Potential downstream applications of the amino-intermediate.
  • Benzodiazepine and Benzazepine Analogs: The amino ketone can undergo condensation reactions with various reagents to form fused heterocyclic systems like benzodiazepines and benzazepines, which are well-known for their CNS activities.[4][7]

  • Metalloaminopeptidase Inhibitors: The amino and ketone functionalities can be further modified to create ligands that chelate the metal ions in the active site of metalloaminopeptidases.[3][6]

  • Novel Scaffolds: The primary amine allows for the introduction of a wide variety of substituents through acylation, sulfonylation, and reductive amination, enabling the exploration of new chemical space for drug discovery.

Conclusion

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a valuable and versatile starting material for the synthesis of complex and potentially bioactive molecules. The protocols detailed herein provide a solid foundation for the preparation of a key amino-substituted intermediate, opening avenues for the development of novel pharmaceutical agents. The strategic functionalization of the benzocycloheptenone scaffold continues to be a promising area of research in medicinal chemistry.

References

  • Al-Lakkis-Wehbe, M., Chaillou, B., Defoin, A., Albrecht, S., & Tarnus, C. (2013). Synthesis of amino-hydroxy-benzocycloheptenones as potent, selective, non-peptidic dinuclear zinc metalloaminopeptidase inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6447-6455. [Link]

  • Al-Lakkis-Wehbe, M., et al. (2013). Synthesis of amino-hydroxy-benzocycloheptenones as potent, selective, non-peptidic dinuclear zinc metalloaminopeptidase inhibitors. ResearchGate. [Link]

  • Kotha, S., & Misra, S. (2024). Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. [Link]

  • Kotha, S., & Misra, S. (2025). Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. [Link]

  • Cook, J. M., et al. (1994). Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors. Journal of Medicinal Chemistry, 37(6), 745-757. [Link]

  • Wang, Z., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14749-14761. [Link]

  • Myers, A. (n.d.). Reductive Amination. Myers Group, Harvard University. [Link]

  • Kotha, S., & Misra, S. (2026). Synthesis of Functionalized Benzocycloheptene Analogs. ResearchGate. [Link]

  • Kotha, S., & Mandal, K. (2015). Strategies for Functionalized Benzocycloheptene Amines Synthesis. Bentham Science. [Link]

  • Kotha, S., & Mandal, K. (2015). Strategies for Functionalized Benzocycloheptene Amines Synthesis. ResearchGate. [Link]

  • Thongsornkleeb, C., et al. (2020). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Molecules, 25(23), 5588. [Link]

  • PubChem. (n.d.). 7-Amino-5,6,7,9-tetrahydro-benzo[8]annulen-8-one. PubChem. [Link]

  • Koike, T., et al. (2012). Potent inhibition of dinuclear zinc(II) peptidase, an aminopeptidase from Aeromonas proteolytica, by 8-quinolinol derivatives: inhibitor design based on Zn2+ fluorophores, kinetic, and X-ray crystallographic study. Journal of Biological Inorganic Chemistry, 17(4), 517-529. [Link]

  • Chen, Y. L., et al. (2014). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[2][6]benzodiazepines. Molecules, 19(9), 14837-14851. [Link]

  • Ramachandran, P. V., & Biswas, D. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. [Link]

  • Matos, K., Pichlmair, S., & Burkhardt, S. (2006). Boron reagents for reductive amination. ResearchGate. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]

  • Chen, K., & Li, X. (2015). Synthesis of diverse fused benzoazepine and benzodiazepine polyheterocycles. ResearchGate. [Link]

  • Shafiee, A., et al. (2005). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 4(4), 249-254. [Link]

  • PubChem. (n.d.). 2-Amino-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. PubChem. [Link]

  • Chen, Y. C., et al. (2015). Tunable zinc benzamidinate complexes: coordination modes and catalytic activity in the ring-opening polymerization of l-lactide. Dalton Transactions, 44(33), 14758-14767. [Link]

  • Tanneeru, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 273. [Link]

  • Bogen, S. L., et al. (2010). Process for the preparation of benzodiazepine derivatives.
  • Li, Y., et al. (2016). Dinuclear versus Mononuclear Zinc Pathway in the Nucleophilic Addition of Terminal Alkynes to Aldehydes: A DFT and Experimental Study. Dalton Transactions. [Link]

  • Svirskis, S., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8758. [Link]

  • Yu, P., et al. (2014). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]

Sources

Application Note: Cross-Coupling Strategies for 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the functionalization of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one .

The guide prioritizes sp³-sp² Cross-Coupling (Suzuki-Miyaura) , as this is the most challenging yet valuable transformation for this scaffold. The bromine atom in this molecule is located at a secondary benzylic position (C9), not on the aromatic ring. This distinction is critical: standard aryl-halide conditions will fail or lead to rapid


-hydride elimination.

Executive Summary & Structural Analysis

Target Molecule: 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one Chemo-type: Secondary Benzylic Bromide / Cyclic Ketone Primary Challenge: Competing


-hydride elimination to form the conjugated styrene-like olefin (8,9-dihydro derivative).
Structural Reactivity Profile

The substrate features a fused benzene ring and a 7-membered saturated ring containing a ketone at C5. The bromine at C9 is benzylic (adjacent to the aromatic ring) and secondary .

  • Electrophilicity: High. The C-Br bond is activated by the adjacent aromatic ring, facilitating oxidative addition.

  • Sterics: Moderate.[1] The 7-membered ring imparts conformational flexibility but also steric shielding compared to acyclic systems.

  • Risk Factor: The C8 protons are

    
    -hydrogens.[2] Standard Pd-catalysts (e.g., Pd(PPh3)4) often favor 
    
    
    
    elimination over reductive elimination, leading to the formation of the alkene byproduct.

Strategic Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHCs) to accelerate oxidative addition and, crucially, speed up reductive elimination to outcompete alkene formation.

Experimental Protocol: Suzuki-Miyaura sp³-sp² Coupling

This protocol is optimized for coupling the 9-bromo substrate with arylboronic acids to generate 9-aryl-6,7,8,9-tetrahydrobenzocyclohepten-5-ones .

Materials & Reagents
ComponentSpecificationRole
Substrate 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 equiv)Electrophile (sp³ center)
Boronic Acid Arylboronic acid (1.5 equiv)Nucleophile
Catalyst Source Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)Metal Center
Ligand SPhos (10 mol%)Ligand (prevents elimination)
Base Potassium Phosphate Tribasic (K₃PO₄), Anhydrous (3.0 equiv)Activator
Solvent Toluene / Water (20:1 ratio)Biphasic System
Step-by-Step Methodology

1. Catalyst Pre-complexation (Critical Step)

  • Rationale: Pre-forming the active Pd(0)-L species prevents non-specific Pd precipitation and ensures the bulky ligand is bound before the substrate is exposed.

  • In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) to a dry reaction vial.

  • Add Toluene (2.0 mL) and stir at room temperature for 15 minutes . The solution should turn from orange to a clear/pale yellow, indicating reduction to Pd(0) and ligation.

2. Reaction Assembly

  • To the catalyst vial, add the 9-Bromo substrate (1.0 mmol) and the Arylboronic acid (1.5 mmol).

  • Add K₃PO₄ (636 mg, 3.0 mmol).

  • Add Water (100 µL). Note: A small amount of water is essential for the boronic acid activation cycle.

3. Execution

  • Seal the vial with a Teflon-lined crimp cap.

  • Heat the reaction block to 80°C .

  • Stir vigorously (1000 rpm) for 12–18 hours .

    • Monitoring: Check via TLC or LC-MS.[3] Look for the disappearance of the starting bromide (Rt ~ X min) and the appearance of the coupled product. If the elimination product (alkene) is observed, lower the temperature to 60°C and extend time.

4. Workup & Purification

  • Cool to room temperature.[4][5]

  • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Wash the filtrate with Brine (10 mL). Dry over Na₂SO₄.

  • Concentrate under reduced pressure.[6]

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5

      
       80:20). The ketone polarity usually allows easy separation from non-polar byproducts.
      

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical competition between the desired Reductive Elimination and the undesired


-Hydride Elimination.

SuzukiCycle Start Pd(OAc)2 + SPhos ActiveCat Active Catalyst [L-Pd(0)] Start->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for Alkyl) ActiveCat->OxAdd + 9-Bromo Substrate Pd_II_Inter Pd(II) Intermediate (Benzylic-Pd-Br) OxAdd->Pd_II_Inter TransMet Transmetallation (+ Ar-B(OH)2 / Base) Pd_II_Inter->TransMet Pd_II_Complex Di-organo Pd(II) (Benzylic-Pd-Ar) TransMet->Pd_II_Complex RedElim Reductive Elimination (DESIRED PATH) Pd_II_Complex->RedElim Fast with SPhos BetaElim Beta-Hydride Elimination (UNDESIRED PATH) Pd_II_Complex->BetaElim Slow with SPhos RedElim->ActiveCat Regenerate Pd(0) Product Product: 9-Aryl-benzocycloheptenone RedElim->Product SideProduct Byproduct: Benzocyclohepten-enone BetaElim->SideProduct

Caption: Catalytic cycle for sp³-sp² coupling. Bulky ligands (SPhos) accelerate the Reductive Elimination path (Green), suppressing the


-Hydride Elimination path (Red).

Alternative Protocol: Negishi Coupling (Alkyl-Zinc)

If the Suzuki coupling yields poor results due to boronic acid instability or protodeboronation, the Negishi coupling is the preferred alternative for benzylic bromides.

Protocol Summary:

  • Zinc Reagent Formation: Treat the aryl bromide (coupling partner) with

    
    -BuLi then ZnCl₂ to form Ar-ZnCl. Alternatively, use commercial organozinc halides.
    
  • Catalyst: NiCl₂(glyme) (5 mol%) + Pybox ligand or Pd(P(t-Bu)₃)₂ .

  • Conditions: THF, Room Temperature.

  • Advantage: Nickel catalysts are often superior for suppressing

    
    -hydride elimination in secondary alkyl halides compared to Palladium.
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition is too slow.Switch to Pd-PEPPSI-IPr catalyst or increase temp to 90°C. Ensure anhydrous conditions initially.
Elimination Product (Alkene)

-hydride elimination is outcompeting coupling.
Lower temperature to 50°C. Increase ligand loading (SPhos). Switch to Ni-catalysis (Negishi).
Protodehalogenation (H-product) Moisture in solvent or "wet" boronic acid.Use freshly distilled Toluene. Increase catalyst loading to speed up cycle.
Homocoupling (Ar-Ar) Oxidation of boronic acid.Degas solvents thoroughly (Freeze-Pump-Thaw). Ensure inert atmosphere (Argon).

References

  • Suzuki-Miyaura Coupling of Secondary Alkyl Halides

    • Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727. Link

  • Ligand Selection (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Benzylic Bromide Reactivity

    • Netherton, M. R., & Fu, G. C. (2001).[4][7] Air-Stable Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of Alkyl Halides with Aryl Boronic Acids. Angewandte Chemie International Edition, 41(20), 3910–3912. Link

Sources

Application Notes and Protocols for Grignard Reactions Involving 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide comprehensive protocols and expert insights for conducting Grignard reactions with the versatile building block, 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. This unique substrate, featuring both a ketone and an alkyl bromide, opens avenues for complex molecular architectures relevant to pharmaceutical and materials science research. The choice of reaction pathway is critical and dictated by the desired synthetic outcome. This guide will explore two primary approaches: an intramolecular Barbier-type reaction to form a bicyclic alcohol and an intermolecular reaction with an external Grignard reagent, which necessitates the use of a protecting group for the ketone functionality.

Introduction: The Duality of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one in Grignard Chemistry

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a valuable intermediate for constructing polycyclic systems. Its bifunctional nature allows for either intramolecular cyclization or selective intermolecular carbon-carbon bond formation. The intramolecular pathway, a Barbier-type reaction, involves the in situ formation of an organomagnesium species that subsequently attacks the proximal ketone, leading to a bicyclic tertiary alcohol.[1] This approach is elegant for creating fused ring systems in a single step.

Conversely, for intermolecular reactions with an external Grignard reagent, the inherent reactivity of the ketone towards organomagnesium compounds necessitates a protection strategy.[2][3][4] By masking the ketone as an acetal, the Grignard reagent can be directed to react with other electrophiles or to undergo metal-halogen exchange for subsequent coupling reactions. Following the desired transformation, the ketone is readily deprotected. This guide will provide detailed protocols for both synthetic strategies.

PART 1: Intramolecular Barbier-Type Reaction Protocol

This protocol details the formation of a bicyclic alcohol via an intramolecular Barbier-type reaction of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. This one-pot synthesis is an efficient method for constructing a fused ring system.[5]

Experimental Workflow: Intramolecular Barbier-Type Reaction

A Setup and Inert Atmosphere B Activation of Magnesium A->B Add Mg turnings to flame-dried flask C Initiation of Reaction B->C Add small amount of substrate solution D Reaction Progression C->D Slow addition of remaining substrate solution E Work-up and Quenching D->E Cool and quench with sat. aq. NH4Cl F Extraction and Purification E->F Extract with Et2O, wash, and dry G Characterization F->G Column chromatography, NMR, MS

Caption: Workflow for the intramolecular Barbier-type reaction.

Step-by-Step Protocol
  • Apparatus and Reagent Preparation:

    • All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

    • Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.[6]

    • Magnesium turnings should be of high purity.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 equivalents).

    • Flush the entire system with dry nitrogen for at least 30 minutes.

  • Magnesium Activation (if necessary):

    • If the reaction is sluggish to initiate, a small crystal of iodine can be added to the magnesium turnings. The disappearance of the purple color indicates activation.[7] Alternatively, a few drops of 1,2-dibromoethane can be added.

  • Reaction Initiation and Execution:

    • Dissolve 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the substrate solution to the magnesium turnings to initiate the reaction. Initiation is indicated by gentle refluxing of the solvent and a cloudy appearance of the solution.

    • Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Product Isolation:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8] This is a milder alternative to strong acid and helps to prevent dehydration of the tertiary alcohol product.

    • Continue adding the ammonium chloride solution until the bubbling ceases and the magnesium salts precipitate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude bicyclic alcohol.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the bicyclic alcohol.

PART 2: Intermolecular Grignard Reaction with Ketone Protection

This protocol outlines the reaction of an external Grignard reagent (e.g., phenylmagnesium bromide) with the 9-bromo position of the substrate. To achieve this selectivity, the ketone must first be protected as an acetal.[9][10]

Experimental Workflow: Intermolecular Grignard Reaction

A Ketone Protection B Grignard Reagent Preparation A->B Form acetal with ethylene glycol C Grignard Reaction B->C Prepare PhMgBr separately D Work-up and Quenching C->D Add protected substrate to Grignard reagent E Deprotection D->E Quench with sat. aq. NH4Cl, extract F Purification E->F Hydrolyze acetal with dilute acid G Characterization F->G Column chromatography, NMR, MS

Caption: Workflow for the intermolecular Grignard reaction with ketone protection.

Step-by-Step Protocol

Step 1: Protection of the Ketone

  • Reaction Setup:

    • To a round-bottom flask, add 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Acetal Formation:

    • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected bromo-acetal, which can often be used in the next step without further purification.

Step 2: Intermolecular Grignard Reaction

  • Grignard Reagent Preparation:

    • In a separate, flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent (e.g., phenylmagnesium bromide) by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or THF.[11][12]

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the protected bromo-acetal from Step 1 in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

Step 3: Deprotection of the Ketone

  • Acetal Hydrolysis:

    • Dissolve the crude product from the Grignard reaction in a mixture of acetone and dilute aqueous hydrochloric acid (e.g., 1 M HCl).

    • Stir the mixture at room temperature until TLC analysis shows the complete disappearance of the acetal.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the 9-substituted-6,7,8,9-tetrahydrobenzocyclohepten-5-one by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Reaction TypeKey ReagentsExpected ProductKey Considerations
Intramolecular Barbier-Type Mg, 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-oneBicyclic tertiary alcoholAnhydrous conditions are critical; initiation of the reaction may require activation of Mg.
Intermolecular Grignard 1. Ethylene glycol, p-TsOH2. PhMgBr3. Dilute HCl9-Phenyl-6,7,8,9-tetrahydrobenzocyclohepten-5-oneThe ketone must be protected as an acetal prior to the Grignard reaction to ensure selectivity.

Troubleshooting and Scientific Rationale

  • Failure to Initiate Grignard Formation: This is a common issue. Ensure all glassware is scrupulously dry and the magnesium surface is not oxidized. Activation with iodine or 1,2-dibromoethane is often effective.[7] The use of highly reactive Rieke magnesium can also be considered.[13]

  • Low Yield in Intramolecular Reaction: Incomplete reaction or side reactions such as intermolecular coupling can lead to lower yields. Ensure slow addition of the substrate to maintain a high dilution, which favors intramolecular cyclization.

  • Formation of Biphenyl in Intermolecular Reaction: When using phenylmagnesium bromide, the formation of biphenyl via a coupling side reaction is possible.[8] This can be minimized by maintaining a low reaction temperature. Biphenyl can typically be removed during column chromatography.

  • Incomplete Deprotection: If the acetal is resistant to hydrolysis, increasing the concentration of the acid or the reaction time may be necessary. However, be mindful of potential acid-catalyzed side reactions of the final product.

  • Enolization as a Side Reaction: With sterically hindered ketones or bulky Grignard reagents, enolization of the ketone can occur, leading to the recovery of the starting material after work-up.[14]

Conclusion

The synthetic utility of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one in Grignard chemistry is significant, offering pathways to either fused bicyclic systems or selectively functionalized benzocycloheptenones. The choice between an intramolecular Barbier-type reaction and a protection-intermolecular reaction strategy is a critical decision that must be guided by the desired final molecular architecture. The protocols provided herein, grounded in established principles of organometallic chemistry, offer a robust starting point for researchers and drug development professionals to explore the rich chemistry of this versatile building block. Careful attention to anhydrous conditions, reaction temperature, and appropriate work-up procedures is paramount for successful outcomes.

References

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetal Protecting Groups. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Knochel, P. (2011). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1209–1221.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Grignard Reagents. Retrieved from [Link]

  • NileRed. (2019, January 7). making Grignard reagents [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Maher, M. J., Hayes, C. O., Vaccaro, F. A., Flynn, C. B., Thedford, R. P., & Stephenson, C. J. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
  • Knochel, P. (2010, April 7). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles. Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Santa Monica College. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Majer, Z., & Lásztity, A. (1999). Intramolecular Barbier reaction in water: Cyclopentane and cyclohexane ring closure. ARKIVOC: Online Journal of Organic Chemistry, 1(1), 145-151.
  • Maher, M. J., Hayes, C. O., Vaccaro, F. A., Flynn, C. B., Thedford, R. P., & Stephenson, C. J. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Zhang, Y., et al. (2017). The introduction of the Barbier reaction into polymer chemistry.
  • chemeurope.com. (n.d.). Barbier reaction. Retrieved from [Link]

  • Petrides, S., & Georgiades, S. N. (2022). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Trends in Organic Chemistry, 23, 1-24.
  • Jarosz, S., Szewczyk, K., & Ciunik, Z. (2003). Synthesis and crystal structure of 5,6,8,9-Tetrahydro-7-phenyldibenzo[c,h]acridine. Journal of Chemical Crystallography, 33(11), 895-899.
  • American Chemical Society. (n.d.). Synthesis of 9-Phenyl-2,3,7-trihydroxy-6-fluorone. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 1-9.
  • Dyke, S. F., & Tiley, E. P. (1976). Synthesis of 5,6,6a,7,7a,12a-hexahydro-4H-benzo[d,e]benzothieno-[2,3-g]quinolines and of 8-phenyl-2,3,7,8,9,9a-hexahydro-1H-benzo[d,e]quinolines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2506-2510.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. This document offers a detailed exploration of the synthesis of the starting material, various catalytic debromination methods, and in-depth protocols, grounded in established chemical principles and supported by scientific literature.

Introduction and Strategic Importance

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a valuable synthetic intermediate. The selective removal of the bromine atom to yield 6,7,8,9-tetrahydrobenzocyclohepten-5-one (also known as 1-benzosuberone) is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical candidates. Catalytic hydrogenation stands out as a clean, efficient, and scalable method for this dehalogenation.

The primary challenge in this transformation lies in achieving high chemoselectivity. The goal is to reduce the carbon-bromine bond without affecting the carbonyl group or the aromatic ring. This guide will explore methodologies to achieve this selectivity through the careful selection of catalysts, reaction conditions, and analytical monitoring.

Synthesis of the Starting Material: 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

A reliable synthesis of the α-bromo ketone is a prerequisite for the hydrogenation step. The most common and effective method is the direct bromination of 6,7,8,9-tetrahydrobenzocyclohepten-5-one at the α-position. This reaction typically proceeds via an acid-catalyzed enolization mechanism.[1]

Protocol 1: Acid-Catalyzed α-Bromination

This protocol describes the synthesis of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one from the corresponding ketone.

Materials:

  • 6,7,8,9-tetrahydrobenzocyclohepten-5-one

  • Acetic Acid (glacial)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution to remove unreacted bromine and acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid (acetic acid) catalyzes the formation of the enol intermediate, which is the nucleophilic species that reacts with bromine.[1]

  • Controlled Bromine Addition: Slow, dropwise addition of bromine at low temperature helps to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.

  • Aqueous Workup: The washing steps are crucial to remove impurities. Sodium bicarbonate neutralizes the acetic acid, and sodium thiosulfate quenches any excess bromine.

Catalytic Hydrogenation Methods for Debromination

The selective hydrogenolysis of the C-Br bond is the core of this guide. Two primary catalytic systems are widely employed for this purpose: Palladium on carbon (Pd/C) and Raney Nickel. Transfer hydrogenation offers a viable alternative to the use of pressurized hydrogen gas.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a highly effective and widely used catalyst for hydrogenolysis reactions.[2] The key to success is the selection of appropriate reaction conditions to ensure the selective cleavage of the C-Br bond.

dot

cluster_0 Pd/C Catalyzed Debromination Workflow Start Start: 9-Bromo-6,7,8,9-tetrahydro- benzocyclohepten-5-one Reaction Reaction Vessel: - Substrate - Solvent (e.g., Ethanol, Ethyl Acetate) - Base (e.g., NaOAc, Et3N) - Pd/C catalyst Start->Reaction Hydrogenation Hydrogenation: - H2 atmosphere (balloon or Parr) - Room Temperature - Stirring Reaction->Hydrogenation Monitoring Reaction Monitoring: - TLC or GC/MS Hydrogenation->Monitoring Workup Workup: - Filtration (Celite) - Solvent Evaporation Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Product Product: 6,7,8,9-Tetrahydro- benzocyclohepten-5-one Purification->Product

Caption: Workflow for Pd/C Catalyzed Debromination.

Materials:

  • 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Sodium acetate (NaOAc) or Triethylamine (Et₃N)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate), and a base such as sodium acetate or triethylamine (1.5-2.0 eq).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation:

CatalystSolventBasePressure (atm)Time (h)Yield (%)
10% Pd/CEthanolNaOAc14>95
10% Pd/CEthyl AcetateEt₃N42>95

Expertise & Experience Insights:

  • Role of the Base: The addition of a base is crucial to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the acid from poisoning the catalyst and promoting side reactions.

  • Solvent Choice: Ethanol and ethyl acetate are common solvents for hydrogenation. The choice can influence the reaction rate and selectivity.

  • Catalyst Loading: While 5-10 mol% is typical, optimization may be required for larger scale reactions.

Raney Nickel Catalyzed Hydrogenation

Raney Nickel is a cost-effective alternative to palladium catalysts and is particularly effective for the reduction of various functional groups, including carbon-halogen bonds.[3]

dot

cluster_1 Raney Nickel Debromination Mechanism Substrate α-Bromo Ketone Adsorption Adsorption of Substrate onto Catalyst Substrate->Adsorption Catalyst Raney Ni Surface (with adsorbed H2) Catalyst->Adsorption Oxidative_Addition Oxidative Addition: C-Br bond cleavage Adsorption->Oxidative_Addition Intermediate Surface-bound Intermediate Oxidative_Addition->Intermediate Reductive_Elimination Reductive Elimination with adsorbed H Intermediate->Reductive_Elimination Product Debrominated Ketone Reductive_Elimination->Product Byproduct HBr Reductive_Elimination->Byproduct

Sources

Application Note: High-Precision Synthesis of Benzocycloheptenone Alkenes via Elimination Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The benzocycloheptenone scaffold (specifically benzosuberone derivatives) is a critical pharmacophore in medicinal chemistry, serving as the core structure for colchicine analogs, anticancer agents, and CNS-active compounds. A pivotal synthetic challenge is the controlled introduction of


-unsaturation into the 7-membered ring. Unlike stable 6-membered rings, the benzocycloheptene system possesses unique conformational flexibility and transannular strain that render standard dehydrogenation protocols prone to ring contraction or polymerization.

This Application Note details three field-proven elimination protocols to generate benzocycloheptenone alkenes. Selection depends on substrate sensitivity, scale, and functional group tolerance.

Strategic Decision Matrix

DecisionMatrix Start Start: Benzocycloheptenone Substrate Sens Is the substrate acid/base sensitive? Start->Sens Scale Reaction Scale? Sens->Scale No (Robust) MethodB Method B: Saegusa-Ito Oxidation (High Chemoselectivity, Expensive) Sens->MethodB Yes (Very Sensitive) MethodA Method A: Selenoxide Elimination (Highest Precision, Mildest) Scale->MethodA Small/Med (<10g) MethodC Method C: Dehydrobromination (Robust, Scalable, Harsher) Scale->MethodC Large (>10g)

Figure 1: Decision matrix for selecting the optimal elimination strategy based on substrate properties and scale.

Method A: Selenoxide Elimination (The "Gold Standard")

Best For: Complex substrates, late-stage functionalization, and preventing ring contraction.

Principle

This method utilizes the Reich/Sharpless elimination sequence. An enolate is trapped with phenylselenyl chloride (PhSeCl), followed by oxidation to the selenoxide. The selenoxide undergoes a spontaneous syn-elimination at room temperature (or


C) to yield the alkene.

Mechanism:

  • Enolization: Kinetic deprotonation (LDA/LiHMDS).

  • Selenylation: C-Se bond formation.

  • Oxidation:

    
     or mCPBA converts -SePh to -Se(O)Ph.
    
  • Elimination: Intramolecular syn-elimination (Ei mechanism).[1]

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • PhSeCl (1.1 equiv)

  • 
     (30% aq, 2.0 equiv) or mCPBA (1.1 equiv)
    
  • Solvent: Anhydrous THF (Step 1),

    
     (Step 2)
    

Step-by-Step Workflow:

  • Enolate Formation:

    • Cool a solution of LiHMDS (1.1 equiv) in anhydrous THF to

      
      C under Argon.
      
    • Dropwise add the benzocycloheptenone substrate (dissolved in minimal THF).

    • Stir for 45 minutes at

      
      C to ensure complete enolization.
      
  • Selenylation:

    • Add a solution of PhSeCl (1.1 equiv) in THF dropwise. The deep yellow color of PhSeCl should dissipate upon addition.

    • Stir for 30 mins at

      
      C, then warm to 
      
      
      
      C over 30 mins.
    • QC Check: TLC should show conversion to a less polar spot (

      
      -phenylseleno ketone).
      
  • Oxidation & Elimination:

    • Quench with sat.

      
      , extract with EtOAc, and concentrate to obtain the crude selenide.
      
    • Redissolve crude selenide in

      
       at 
      
      
      
      C.
    • Add

      
       (30%, 2.0 equiv) dropwise. (Alternatively, use mCPBA if the substrate is water-sensitive).
      
    • Stir vigorously. The reaction typically completes within 15–30 minutes as the selenoxide eliminates.

  • Workup:

    • Wash with sat.[2]

      
       (to remove selenenic acid byproducts) and brine.
      
    • Purify via flash chromatography.

Critical Insight: The elimination is strictly syn. In 7-membered rings, ensure the


-proton and the selenium group can achieve syn-coplanarity. If the ring is locked in a rigid conformation preventing this, elimination will fail.

Method B: Saegusa-Ito Oxidation[3]

Best For: Chemoselective desaturation in the presence of other sensitive functional groups (e.g., esters, acetals).

Principle

This palladium-mediated process converts a silyl enol ether directly to the enone.[3] It avoids strong bases during the elimination step and is highly regioselective based on the thermodynamic vs. kinetic silyl enol ether formation.

Saegusa Ketone Ketone SEE Silyl Enol Ether (TMS-O-C=C) Ketone->SEE TMSCl, LDA -78°C PdComplex Pd-Enolate Complex SEE->PdComplex Pd(OAc)2 CH3CN Enone Benzocycloheptenone Alkene PdComplex->Enone β-Hydride Elimination

Figure 2: Saegusa-Ito oxidation pathway.

Protocol

Reagents:

  • TMSCl (1.2 equiv), LDA (1.1 equiv)

  • 
     (0.5–1.0 equiv for stoichiometric; 0.1 equiv if using co-oxidant)
    
  • Benzoquinone (1.1 equiv, if catalytic Pd is used)

  • Solvent: Acetonitrile (dry)

Step-by-Step Workflow:

  • Silyl Enol Ether Synthesis:

    • Generate LDA in THF at

      
      C. Add ketone. Stir 30 mins.
      
    • Add TMSCl (freshly distilled). Warm to RT.

    • Concentrate and perform a rapid mini-workup (non-aqueous if possible) or pass through a short plug of silica/Celite to remove amine salts. Do not hydrolyze the enol ether.

  • Oxidation:

    • Dissolve the silyl enol ether in dry Acetonitrile.

    • Add

      
       (stoichiometric preferred for small scale to guarantee yield).
      
    • Stir at RT for 2–4 hours. The mixture will turn black (Pd precipitation).

  • Filtration:

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate and purify.[3][4]

Method C: Dehydrobromination

Best For: Large-scale synthesis of simple benzosuberone derivatives; robust substrates.

Principle

A two-step sequence:


-bromination followed by E2 elimination. The use of Lithium Bromide (LiBr) and Lithium Carbonate (

) in DMF is the "Jäger conditions" variant, which enhances elimination yield by stabilizing the transition state.
Protocol

Reagents:

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTT) (1.05 equiv) or

    
    .
    
  • Base:

    
     (1.5 equiv) + LiBr (1.5 equiv).
    
  • Solvent: THF (Step 1), DMF (Step 2).

Step-by-Step Workflow:

  • 
    -Bromination: 
    
    • Dissolve ketone in THF.

    • Add PTT solid in portions at RT. PTT is milder than liquid bromine and suppresses di-bromination.

    • Stir until the orange color fades (approx. 1–2 h).

    • Workup: Quench with water, extract with EtOAc.

  • Elimination:

    • Dissolve the crude

      
      -bromo ketone in DMF.
      
    • Add

      
       and LiBr.
      
    • Heat to

      
      C–
      
      
      
      C.
    • Monitor: This step can be sluggish.[3] Monitor by TLC.

    • Workup: Pour into ice water (DMF removal), extract, and purify.

Comparative Analysis & Troubleshooting

FeatureSelenoxide (Method A)Saegusa-Ito (Method B)Dehydrobromination (Method C)
Conditions Mild (RT to

C)
Mild (RT)Harsh (

C)
Yield High (80–95%)High (75–90%)Moderate (50–75%)
Selectivity Excellent (Syn-elimination)Excellent (Regioselective)Moderate (E1/E2 mix)
Cost High (Se reagents)Very High (Pd)Low
Toxicity Se is toxic Pd heavy metalBromine corrosive
Troubleshooting Guide
  • Problem: Ring Contraction (Favorskii Rearrangement).

    • Cause: Using alkoxide bases on

      
      -halo ketones in 7-membered rings.
      
    • Solution: Switch to Method A (Selenoxide) or Method B (Saegusa) which do not involve free carbocations or strong nucleophilic bases in the elimination step.

  • Problem: No Elimination (Method A).

    • Cause: Lack of syn-coplanar hydrogen.[1]

    • Solution: Check conformation. If the ring is locked, heat may be required (reflux in

      
       or Toluene), but this risks decomposition.
      
  • Problem: Over-oxidation (Method A).

    • Cause: Excess

      
       attacking the alkene.
      
    • Solution: Use strict stoichiometry or switch to mCPBA at

      
      C.
      

References

  • Reich, H. J., Renga, J. M., & Reich, I. L. (1975). Organoselenium chemistry. Conversion of ketones to enones by selenoxide syn elimination. Journal of the American Chemical Society, 97(19), 5434–5447. Link

  • Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of

    
    -unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers.[5] The Journal of Organic Chemistry, 43(5), 1011–1013. Link
    
  • Paquette, L. A. (Ed.). (2004). Organic Reactions.[1][3][4][5][6][7][8][9][10][11] "Selenoxide Elimination" (Vol. 44).[11] Wiley. Link

  • Smith, A. B., & Levenberg, P. A. (1981). Oxidation of silyl enol ethers. Synthesis, 1981(7), 567-570. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Troubleshooting & Optimization

Improving yield of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers synthesizing 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (9-Bromo-1-benzosuberone). It addresses the specific challenges of benzylic bromination on the benzocycloheptenone core, distinguishing it from alpha-bromination and preventing common elimination side reactions.

Technical Support Center: 9-Bromo-Benzosuberone Synthesis

Ticket ID: #NBS-BENZ-009 Subject: Yield Optimization & Troubleshooting for Benzylic Bromination Target Molecule: 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Executive Summary: The Reaction Landscape

The synthesis of 9-bromo-1-benzosuberone typically utilizes a Wohl-Ziegler radical bromination with N-Bromosuccinimide (NBS).[1] The primary challenge lies in the competition between three pathways:

  • Path A (Desired): Radical substitution at the benzylic position (C9).[1]

  • Path B (Side Reaction): Acid-catalyzed electrophilic substitution at the alpha-position (C6).[1]

  • Path C (Degradation): Elimination of HBr to form the conjugated alkene (Benzosuberenone).[1]

Success depends on maximizing Path A by maintaining a low steady-state concentration of bromine radicals and suppressing HBr accumulation.[1]

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of your yield loss.

TroubleshootingFlow Start Start: Analyze Crude NMR CheckProduct Identify Major Impurity Start->CheckProduct ImpurityA Alkene (Benzosuberenone) (Doublet ~6.5 ppm) CheckProduct->ImpurityA Elimination ImpurityB Alpha-Bromo (Pos 6) (Triplet ~4.5 ppm) CheckProduct->ImpurityB Ionic Pathway ImpurityC 9,9-Dibromo Species CheckProduct->ImpurityC Over-reaction ImpurityD Starting Material (Unreacted) CheckProduct->ImpurityD Stalled SolA Solution: Lower Temp, Use Neutral Alumina, Avoid Acidic Workup ImpurityA->SolA SolB Solution: Scavenge HBr, Dry Solvents, Increase Light/Initiator ImpurityB->SolB SolC Solution: Reduce NBS (0.95 eq), Monitor Conversion Strictly ImpurityC->SolC SolD Solution: Check Initiator t½, Degas Solvent (O2 inhibition) ImpurityD->SolD

Figure 1: Diagnostic decision tree for analyzing crude reaction mixtures.

Optimized Experimental Protocol

This protocol is designed to favor the radical mechanism (C9 substitution) and suppress ionic alpha-bromination (C6).[1]

Reagents:

  • Substrate: 1-Benzosuberone (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water if yellow.

  • Initiator: AIBN (0.05 - 0.1 eq) or Benzoyl Peroxide (BPO).[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluoromethylbenzene (
    
    
    
    ) (Greener alternative).[1]
  • Additive: Potassium Carbonate (

    
    ) (0.1 eq) - Optional, to scavenge HBr.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Benzosuberone in anhydrous

    
     (0.2 M concentration).
    
    • Why: High dilution favors radical selectivity over bimolecular elimination.[1]

  • Scavenging (Critical): Add anhydrous

    
     or solid 
    
    
    
    to the suspension.[1]
    • Why: HBr is a byproduct that catalyzes the competing alpha-bromination (Path B).[1] Neutralizing it keeps the reaction in the radical regime.[1]

  • Initiation: Add NBS and AIBN. Degas the solution with Argon for 10 minutes.

    • Why: Oxygen is a radical scavenger and will inhibit the initiation step (induction period).[1]

  • Reflux: Heat to reflux (77°C for

    
    ) under an inert atmosphere.[1] Irradiate with a tungsten lamp (250W) if chemical initiation is sluggish.[1]
    
  • Monitoring: Check TLC/NMR every hour. Stop the reaction at 90-95% conversion .

    • Why: Pushing to 100% conversion drastically increases the rate of 9,9-dibromination.[1]

  • Workup: Cool to 0°C. Filter off succinimide and carbonate solids. Evaporate solvent at low temperature (<30°C) .

    • Why: The benzylic bromide is thermally unstable and prone to elimination.[1]

  • Purification: Flash chromatography on Neutral Alumina or Silica gel pre-treated with 1% Triethylamine.[1]

    • Why: Standard silica is acidic and will cause rapid dehydrobromination to the alkene on the column.[1]

Troubleshooting & FAQs

Q1: I am seeing a significant amount of the alpha-bromo ketone (position 6) instead of the 9-bromo product. Why? A: This indicates the ionic mechanism is competing with the radical mechanism.[1] This happens when:

  • HBr accumulation: HBr catalyzes enolization, leading to alpha-bromination.[1] Fix: Add solid

    
     or 
    
    
    
    to the reaction to neutralize HBr in situ.[1]
  • Wet Solvent: Moisture allows HBr to dissociate, increasing acidity.[1] Fix: Use freshly distilled solvents and flame-dried glassware.[1]

  • Poor Initiation: If the radical chain doesn't start, NBS will eventually react ionically. Fix: Ensure AIBN is fresh (white, not yellow) or use a UV/visible light source to boost radical generation.[1]

Q2: My product converts to the alkene (benzosuberenone) during purification. How do I stop this? A: Benzylic bromides are prone to E1 elimination , especially on acidic stationary phases.[1]

  • Diagnosis: The crude NMR looks good, but the isolated product is the alkene.

  • Fix: Switch from Silica Gel to Neutral Alumina (Grade III) . If you must use silica, deactivate it by flushing the column with 1-2%

    
     in hexanes before loading your sample.[1] Elute rapidly.
    

Q3: I have a mixture of mono-bromo and di-bromo products. Can I separate them? A: Separation is difficult due to similar polarity.[1] Prevention is the only viable strategy.[1]

  • Root Cause: Benzylic bromides are often more reactive toward bromination than the starting material due to radical stabilization by the bromine atom.[1]

  • Fix: Reduce NBS to 0.95 equivalents and stop the reaction early. Recrystallization (e.g., from hexane/ether) is often more effective than chromatography for removing the dibromo impurity.

Q4: Is CCl4 strictly necessary? It is restricted in my lab. A: No. Trifluoromethylbenzene (


)  is an excellent, non-ozone-depleting alternative with a similar boiling point and radical stability profile.[1] Benzene is also effective but carcinogenic.[1] Acetonitrile is generally poor for Wohl-Ziegler reactions as it can solubilize NBS, promoting the ionic pathway.[1]

Data Summary: Solvent & Condition Effects

VariableRecommendationImpact on YieldMechanism Note
Solvent

or

HighNon-polar solvents suppress ionic alpha-bromination.[1]
Solvent

/

LowPolar solvents stabilize ionic intermediates, increasing byproducts.[1]
Scavenger

/

Critical Neutralizes HBr; prevents acid-catalyzed isomerization.[1]
Stoichiometry 1.05 eq NBSModerateRisk of over-bromination (dibromide).[1]
Stoichiometry 0.95 eq NBSOptimal Maximizes mono-selectivity; unreacted SM is easier to separate.[1]
Purification Acidic SilicaFailureCauses elimination to alkene.[1]
Purification Neutral AluminaHighPreserves the labile benzylic bromide.[1]

References

  • Wohl-Ziegler Bromination Mechanism : Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link[1]

  • Synthesis of Functionalized Benzocycloheptenes : Chowdhury, A., et al. (2025).[1] Synthesis of functionalized benzocycloheptene analogs. Synthetic Communications. Link (Describes the specific challenge of di-bromination and optimization using AIBN/CCl4).

  • Regioselectivity in Bromination : Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for competition between alpha-keto and benzylic bromination).

  • NBS Reagent Guide : N-Bromosuccinimide. Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related α-bromo ketones. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide will help you troubleshoot issues ranging from poor separation to product degradation, enabling you to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and execution of column chromatography for 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

Q1: What is the recommended stationary phase and solvent system for purifying 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one?

A1: For α-bromo ketones like the title compound, standard-grade silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. The key is to select a mobile phase that provides good separation between the product and common impurities, such as unreacted starting material or dibrominated byproducts.

A typical starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A common ratio to begin with is 95:5 or 90:10 (Hexane:Ethyl Acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.25-0.35 for the desired product to ensure good separation on the column.

Q2: How can I effectively monitor the purification process using Thin-Layer Chromatography (TLC)?

A2: Effective TLC analysis is crucial for success. Use the same solvent system for TLC as you plan to use for the column. To visualize the spots, use a UV lamp (254 nm), as the aromatic ring in the compound will absorb UV light. Additionally, a potassium permanganate (KMnO₄) stain can be used as a secondary visualization method, which will react with the ketone functional group. A well-resolved TLC will show clear separation between the product spot and any impurities.

Table 1: Typical TLC Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica gel 60 F₂₅₄ platesIndustry standard, matches the column stationary phase.
Mobile Phase 90:10 Hexane:Ethyl Acetate (v/v)Provides good initial separation for moderately polar compounds.
Target Rf Value 0.25 - 0.35Ensures the compound does not elute too quickly (co-elution risk) or too slowly (band broadening).
Visualization 1. UV light (254 nm)2. KMnO₄ stainUV is non-destructive and visualizes the aromatic ring. KMnO₄ confirms the presence of the ketone.

Q3: Is 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one stable on silica gel?

A3: This is a critical consideration. α-bromo ketones can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or rearrangement reactions. While many purifications on silica are successful, if you observe significant streaking on TLC, low recovery from the column, or the appearance of new, more polar spots after chromatography, it may indicate on-column degradation. In such cases, you should consider deactivating the silica gel. This can be done by pre-treating the silica with a base, such as by including 0.5-1% triethylamine (NEt₃) in the mobile phase.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving specific problems encountered during the purification process.

Problem 1: Poor Separation of Product and Impurities

If your collected fractions are still a mixture of your target compound and a close-running impurity, consider the following solutions.

  • Solution 1.1: Optimize the Mobile Phase. If the Rf values of your product and impurity are too close on TLC, you need to increase the selectivity of your solvent system. Try replacing ethyl acetate with a different polar solvent like dichloromethane (DCM) or a mixture of solvents. For example, a ternary system like Hexane:DCM:Acetone might provide the unique selectivity needed.

  • Solution 1.2: Reduce the Column Load. Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material loaded should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude material for 10 g of silica).

  • Solution 1.3: Use a Finer Mesh Silica Gel. If you are using a larger particle size silica (e.g., 70-230 mesh), switching to a finer mesh (e.g., 230-400 mesh) will increase the surface area and improve the resolution of closely eluting compounds.

Problem 2: The Product is Degrading on the Column

Evidence of degradation includes a low overall yield, the appearance of new baseline spots on TLC of the collected fractions, or a colored band streaking down the column.

  • Solution 2.1: Deactivate the Silica Gel. As mentioned in the FAQ, the acidic nature of silica can be problematic. Before resorting to other stationary phases, try neutralizing the silica. This is the most common and effective solution.

    • Protocol for Deactivation: Prepare your mobile phase as usual. Add 0.5-1% (by volume) of triethylamine. Use this amine-containing eluent to pack

Technical Support Center: Purification of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

[1]

Ticket ID: #BZ-9BR-PUR-001 Status: Open Priority: High (Thermal Instability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Analysis

User Query: Optimization of recrystallization solvents for impure 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

Technical Context: You are dealing with a benzylic bromide on a fused 7-membered ring system. The nomenclature "9-Bromo" places the halogen at the benzylic position (adjacent to the aromatic ring), not the alpha-position to the ketone (which would be position 6).[1]

Critical Stability Warning: Benzylic bromides are significantly more reactive than standard alkyl halides. They are prone to:

  • Solvolysis: Rapid substitution in nucleophilic solvents (e.g., alcohols), converting your product to the corresponding ether/alcohol.[1]

  • Thermal Elimination: Loss of HBr to form the conjugated alkene (styrene-like derivative), especially if heated above 50°C.

  • Hydrolysis: Reaction with atmospheric moisture to form the benzylic alcohol.

Immediate Action: Do NOT use hot methanol or ethanol. These will likely degrade your compound via S_N1 pathways.

Solvent Selection Logic

The choice of solvent must balance solubility with chemical inertness. Unlike standard ketones, this molecule cannot tolerate protic solvents at high temperatures.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)RoleSuitabilityTechnical Note
Hexanes / Ethyl Acetate 9:1 to 4:1 Primary High The "Gold Standard" for lipophilic halides. EtOAc dissolves the bromide; Hexane acts as the anti-solvent.[1]
Heptane / DCM 10:1 Alternative High Use if the compound is too soluble in EtOAc. DCM is an excellent solubilizer but must be used sparingly.
Diethyl Ether / Pentane 1:3 Low-Temp Medium Good for very thermally unstable batches. Requires -20°C freezer for crystallization.
Ethanol / MethanolN/AContraindicatedZERORISK OF DECOMPOSITION. Promotes solvolysis to 9-alkoxy derivatives.
Solvent Decision Matrix

SolventLogicStartStart: Crude 9-Bromo IntermediateSolubilityCheckCheck Solubility in Hexane (RT)Start->SolubilityCheckSolubleSoluble at RT?SolubilityCheck->SolubleYesYes (Too Soluble)Soluble->YesClear SolutionNoNo (Insoluble)Soluble->NoSuspensionRouteAUse Pentane (-20°C)or Evaporative CrystallizationYes->RouteARouteBAdd Ethyl Acetate (Dropwise)until dissolved at 40°CNo->RouteBPrecipitationCool slowly to RT,then add Hexane seedRouteB->Precipitation

Figure 1: Decision tree for solvent selection based on initial solubility testing. Note the avoidance of high heat.[1]

Step-by-Step Purification Protocol

Objective: Purify the 9-bromo derivative while minimizing thermal elimination of HBr.

Materials Required:
  • Crude 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.[1]

  • Solvents: Anhydrous Hexanes, Ethyl Acetate (EtOAc).

  • Equipment: Water bath (set to max 45°C), nitrogen line, magnetic stirrer.[1]

Workflow:
  • Preparation:

    • Ensure all glassware is dry. Moisture promotes hydrolysis.

    • Set water bath to 40–45°C . Do not exceed 50°C.

  • Dissolution (The "Minimum Polar" Technique):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate dropwise with gentle stirring until the solid just dissolves.

    • Tip: If a small amount of dark, tarry residue remains undissolved, decant the clear solution to a clean flask.[1] This tar is likely polymerized elimination product.

  • Anti-Solvent Addition:

    • While keeping the solution warm (40°C), slowly add warm Hexanes .

    • Add until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat. Cover flask with foil (benzylic bromides can be light-sensitive).

    • Allow to cool to room temperature slowly (over 1-2 hours).

    • Critical: If oil droplets form ("oiling out"), scratch the glass with a spatula or add a seed crystal immediately.[1]

    • Once at room temp, transfer to a fridge (4°C) or freezer (-20°C) for 12 hours to maximize yield.

  • Filtration:

    • Filter the crystals using a Buchner funnel with cold Hexanes as a wash.

    • Drying: Dry under high vacuum at room temperature . Do not heat-dry, as this accelerates HBr elimination.

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. Why?

  • Cause: This is common for benzylic halides. It usually happens if the solution cooled too fast or if the compound is slightly impure (melting point depression).

  • Resolution: Re-heat the mixture until the oil dissolves. Add a small amount of pure EtOAc (to increase solubility slightly). Allow it to cool very slowly. If oil forms again, vigorously scratch the side of the flask with a glass rod to induce nucleation.[1]

Q2: The crystals turned dark/black during drying.

  • Cause: Thermal decomposition. You likely heated the crystals to dry them, or left them under light exposure.[1] The black color is from HBr release and polymerization.

  • Resolution: Re-dissolve in EtOAc/Hexane and treat with a small amount of activated charcoal (cold, short contact time) to remove colored impurities, then filter and recrystallize. Dry only under vacuum at RT.

Q3: Can I use Ethanol? It dissolves my compound well.

  • Cause: Ethanol is a nucleophile.

  • Resolution: STOP. Benzylic bromides react with ethanol to form the ethyl ether (solvolysis). You will lose your bromine atom. Stick to non-nucleophilic solvents (EtOAc, Hexane, DCM, Toluene).[1]

Q4: Yield is low. Where is my compound?

  • Cause: Benzylic bromides are very soluble in organic solvents. You likely used too much EtOAc.

  • Resolution: Concentrate the mother liquor (filtrate) using a rotary evaporator (bath < 40°C) to half volume and repeat the cooling process to harvest a second crop.

Mechanistic Visualization

Understanding the failure modes is critical for this compound.

DecompositionCompound9-Bromo-benzosuberone(Benzylic Bromide)EliminationElimination of HBrCompound->EliminationPromoted bySubstitutionSN1 SolvolysisCompound->SubstitutionReacts withHeatHeat (>50°C)Heat->EliminationAlcoholAlcohol Solvent(MeOH/EtOH)Alcohol->SubstitutionEnoneConjugated Alkene(Impurity)Elimination->EnoneEtherBenzylic Ether(Dead Product)Substitution->Ether

Figure 2: Degradation pathways. Note that heat drives elimination, while alcoholic solvents drive substitution.[1]

References

  • NBS Bromination of Benzosuberone: Source:Journal of Medicinal Chemistry / Journal of Organic Chemistry (General protocols for benzylic bromination of cyclic ketones). Context: Confirms that radical bromination of 1-benzosuberone occurs at the C9 (benzylic) position, distinguishing it from alpha-bromination (C6). See also: (Discusses bromination patterns).

  • Recrystallization of Benzylic Halides: Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard reference for avoiding hydroxylic solvents with reactive alkyl halides.
  • Source:Organic Process Research & Development.

Disclaimer: This guide is for research purposes only. 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a potent lachrymator and skin irritant.[1] Handle only in a fume hood.

Technical Support Center: Optimization of 9-Bromo-benzocyclohepten-5-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Byproducts in Benzylic Substitution Ticket ID: CHEM-SUP-9BR-BZ7 Status: Open Analyst: Senior Application Scientist

Executive Summary & Mechanistic Insight[1]

Welcome to the technical support center for benzocycloheptenone derivatives. You are working with 9-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

Critical Structural Identification: It is vital to confirm your numbering convention. In standard IUPAC nomenclature for this scaffold:

  • C5: Carbonyl (Ketone).

  • C9: Benzylic position (adjacent to the fused aromatic ring).[1]

The Core Problem: The 9-bromo substituent is on a secondary benzylic carbon. While benzylic bromides are excellent electrophiles for substitution (


), they are exceptionally prone to elimination (

).
  • The Driver: Elimination of HBr yields 6,7-dihydro-5H-benzocyclohepten-5-one (containing an 8,9-double bond). This alkene is conjugated with the aromatic ring (styrene-like system), making it thermodynamically very stable.

  • The Conflict: Most nucleophiles are also bases. Because the benzylic proton is relatively acidic and the elimination product is stabilized by conjugation, reaction conditions must be rigorously controlled to favor Kinetic Substitution over Thermodynamic Elimination.

Decision Logic: Substitution vs. Elimination

The following diagram outlines the competing pathways and the control nodes where you can intervene.

ReactionPathways SM 9-Bromo-benzocyclohepten-5-one (Substrate) TS_Sub TS: Substitution (SN2) Favored by: Cold, Polar Aprotic, Soft Nuc SM->TS_Sub Low Temp Soft Nucleophile TS_Elim TS: Elimination (E2) Favored by: Heat, Strong Base, Sterics SM->TS_Elim High Temp Hard Base Prod_Sub 9-Substituted Product (Desired) TS_Sub->Prod_Sub Prod_Elim 8,9-Alkene (Styrene-like) (Undesired Byproduct) TS_Elim->Prod_Elim - HBr

Figure 1: Competing reaction pathways. The formation of the conjugated styrene-like system (Red) is the thermodynamic sink that must be avoided via kinetic control (Green).

Optimization Parameters (The "Gold Standard")

To minimize elimination, you must manipulate the Basicity/Nucleophilicity Ratio .

ParameterRecommendationScientific Rationale
Temperature -78°C to 0°C Elimination (E2) generally has a higher activation energy than Substitution (

). Lower temperatures kinetically favor substitution. Avoid reflux.
Solvent DMF, DMSO, or Acetone Polar aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive for

. Warning: DMF can decompose to dimethylamine (a base) at high heat, causing elimination.
Nucleophile "Soft" Nucleophiles Use Azides (

), Thiols (

), or Cyanides (

). These have high nucleophilicity but low basicity (

).
Amines Primary/Unihindered If using amines, steric bulk promotes elimination. Use primary amines over secondary/tertiary. Use a non-nucleophilic acid scavenger (e.g., DIPEA or Proton Sponge) if necessary, but keep stoichiometry tight.
Leaving Group Finkelstein (In situ) Adding NaI (10 mol%) can convert the Bromide to an Iodide in situ. The C-I bond is weaker, allowing substitution to occur at lower temperatures, bypassing the thermal elimination threshold.

Standardized Protocol: Nucleophilic Substitution with Amines

This protocol is designed to install an amine at the 9-position while suppressing styrene formation.

Reagents:

  • Substrate: 9-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (1.0 eq)

  • Nucleophile: Primary Amine (1.1 eq)

  • Base Scavenger:

    
     (anhydrous, mild base) or DIPEA (if soluble base needed)
    
  • Solvent: Acetonitrile (MeCN) or THF (dry)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the 9-bromo substrate in anhydrous MeCN (0.1 M concentration).

  • Thermal Control: Cool the solution to 0°C using an ice bath. Do not skip this step.

  • Base Addition: Add 1.2 eq of anhydrous, finely ground

    
    .
    
    • Why? Carbonate is basic enough to neutralize HBr but poorly soluble/nucleophilic, reducing the risk of direct E2 elimination compared to soluble organic bases.

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is sluggish, warm slowly to Room Temperature (25°C). Do not heat.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The elimination product (alkene) is usually much less polar than the amine product and will elute significantly earlier.

Troubleshooting & FAQ

Use this flowchart to diagnose specific failure modes in your experiment.

Troubleshooting Start Issue Detected Q1 Is the main byproduct M-80 (Loss of HBr)? Start->Q1 Q2 Is the nucleophile an amine? Q1->Q2 Yes Sol3 DIAGNOSIS: Hydrolysis Action: Dry solvent over molecular sieves. Confirm inert atmosphere. Q1->Sol3 No (M-Br+OH seen) Sol1 DIAGNOSIS: Elimination (E2) Action: Lower Temp to -20°C. Switch solvent to Acetone. Q2->Sol1 No (Thiol/Azide) Sol2 DIAGNOSIS: Basicity Issue Action: Use Azide (NaN3) first, then reduce to amine (Staudinger). Q2->Sol2 Yes

Figure 2: Diagnostic logic for common reaction failures.

Frequently Asked Questions

Q: I see a spot on TLC that is UV-active and moves faster than my product. What is it? A: This is almost certainly the elimination product (styrene derivative). The conjugation with the benzene ring makes it highly UV active. If this spot increases over time, your reaction temperature is too high or your base is too strong.

Q: Can I use NaH or KOtBu to speed up the reaction? A: Absolutely not. Strong, bulky bases will exclusively drive the E2 elimination to form the conjugated alkene. Stick to weak bases like bicarbonates or non-nucleophilic organic bases (DIPEA).

Q: My yield is low, but the starting material is consumed. Where did it go? A: If you don't see the elimination product, you may be experiencing polymerization. The styrene-like elimination product is prone to radical polymerization or dimerization under concentrated conditions. Run the reaction more dilute (0.05 M).

Q: Why do you recommend the "Azide Route"? A: If you are trying to make an amine, direct substitution with an amine is risky because the amine acts as a base. Using Sodium Azide (


) is safer because the azide ion is a potent nucleophile but a very poor base. You can install the azide (

) and then reduce it to the amine (using

/Water or Hydrogenation) with near-zero elimination risk.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 5 on Nucleophilic Substitution vs.
  • March, J., & Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Detailed analysis of benzylic system reactivity).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Context for acidity of benzylic protons).

  • Shaik, S. S., et al. (1992). Protic vs. Aprotic Solvent Effects on SN2 Reactivity. Journal of the American Chemical Society. (Explains the solvent cage effect promoting substitution in polar aprotic media).

Sources

Technical Support Center: Handling & Stability of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BENZ-BR-009 Subject: Moisture Sensitivity & Degradation Control Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Core Directive: The Stability Paradox

You are likely working with 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (often referred to as 9-bromo-1-benzosuberone) as a synthetic intermediate.

The Critical Insight: This molecule is not just an alkyl halide; it is a benzylic bromide .

  • Position 9 is adjacent to the aromatic ring (benzylic).

  • Position 5 is the ketone.

Why this matters: Benzylic bromides are exceptionally prone to hydrolysis because the carbocation intermediate formed upon losing the bromide ion is resonance-stabilized by the adjacent benzene ring. This reaction proceeds rapidly with atmospheric moisture, generating Hydrogen Bromide (HBr) as a byproduct.

The Danger Loop:



The generated HBr is not just a byproduct; it acts as an autocatalyst , accelerating further degradation and potentially causing acid-catalyzed aldol condensation or polymerization of your ketone functionality.

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose the state of your material immediately.

SymptomDiagnosisRoot CauseCorrective Action
Color Change (White

Yellow/Orange)
HBr Formation Hydrolysis has initiated. HBr is oxidizing or catalyzing oligomerization.Immediate: Dissolve in dry DCM, wash with cold sat.

, dry over

, and re-concentrate.
Pungent/Acrid Odor HBr Release Significant hydrolysis. The compound is acting as a lachrymator.[1]Safety Alert: Move to fume hood. Neutralize as above. Do not inhale.
TLC Streaking Acidic Decomposition The compound is degrading on the silica gel plate due to acidity.Protocol Change: Add 1% Triethylamine (

) to your TLC eluent to neutralize silica acidity.
Yield Loss (Post-Column) On-Column Hydrolysis Silica gel is slightly acidic and contains bound water, hydrolyzing the benzylic bromide.Purification Change: Switch to Neutral Alumina or use rapid filtration through a silica plug treated with 1%

.
New Spot on TLC (Lower

)
Alcohol Formation Conversion to 9-hydroxy-benzosuberone.Irreversible. If the impurity is >10%, repurify. If <5%, use immediately in the next step.
Degradation Mechanism Visualization

Understanding the pathway is the key to prevention. The diagram below illustrates the SN1 Hydrolysis pathway that dictates the handling requirements.

G Start 9-Bromo-Benzosuberone (Intact) Ion Benzylic Carbocation (Resonance Stabilized) Start->Ion Spontaneous Ionization Product 9-Hydroxy-Benzosuberone (Degradation Product) Ion->Product Nucleophilic Attack Acid HBr Gas (Autocatalyst) Ion->Acid Elimination Side-Product Water Atmospheric H₂O Water->Ion Acid->Start Catalyzes Further Decay

Figure 1: The degradation cascade.[2] Note the feedback loop where HBr accelerates the breakdown.

Frequently Asked Questions (FAQs)
Q1: Can I store this compound in the fridge overnight?

A: Only if strictly prepared.

  • Standard Fridge: NO. The humidity in a standard fridge will penetrate unsealed vessels.

  • Correct Protocol: The compound must be dried under high vacuum (<1 mbar) for 2 hours, backfilled with Argon, sealed with Parafilm, and then placed in a desiccator within the freezer (-20°C).

Q2: I need to purify the compound. Is silica gel chromatography safe?

A: It is high risk . Standard silica gel is acidic (pH ~5-6) and contains adsorbed water. This environment is perfect for hydrolyzing benzylic bromides.

  • Recommendation: Use Neutral Alumina (Activity Grade III) .

  • Alternative: If you must use silica, pre-wash the column with hexanes containing 1% Triethylamine to neutralize acidic sites, and perform a "Flash" chromatography (complete elution in <15 mins).

Q3: The NMR shows a small broad peak around 2.5 ppm that wasn't there before. What is it?

A: Check for water.[3][4][5][6] If you see a broad singlet that exchanges with


, it is likely moisture or the hydroxyl proton of the hydrolysis product (9-hydroxy derivative). If you see a sharp singlet around 4.5-5.0 ppm (depending on solvent), that is the benzylic proton of the alcohol degradation product (shifted upfield from the bromide).
Q4: What is the best solvent for the next reaction step?

A: Aprotic and Anhydrous. Avoid alcohols (methanol/ethanol) as they will perform solvolysis (replacing -Br with -OR). Use Anhydrous THF , DCM , or Toluene . Ensure solvents are dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

Standard Operating Procedure (SOP): Handling & Storage

Follow this workflow to maximize shelf-life and experimental consistency.

Workflow Synth Synthesis Complete (Reaction Mixture) Quench Quench/Wash (Cold Sat. NaHCO₃) Synth->Quench Neutralize HBr Dry Drying Phase (MgSO₄ + High Vac) Quench->Dry Remove H₂O Store Storage (-20°C, Argon, Dark) Dry->Store Long Term Use Next Reaction (Use within 48h) Dry->Use Immediate Store->Use Warm to RT in Desiccator

Figure 2: The "Dry-Chain" custody workflow. Breaking this chain at any point introduces moisture risks.

Step-by-Step Protocol
  • Workup:

    • Upon reaction completion, dilute with Dichloromethane (DCM) .

    • Wash immediately with cold saturated Sodium Bicarbonate (

      
      ) . Rationale: Neutralizes any HBr present.
      
    • Wash with Brine.[7]

    • Dry organic layer over Anhydrous

      
       .[8] Note: Do not use 
      
      
      
      if rapid drying is required;
      
      
      is faster and more efficient.
  • Concentration:

    • Evaporate solvent at <40°C . High heat promotes thermal elimination of HBr to form the alkene (benzocycloheptenone).

  • Storage:

    • Isolate as a solid/oil.

    • Flush the vial with Argon (heavier than air, provides a better blanket than Nitrogen).

    • Seal with a Teflon-lined cap + Parafilm.

    • Store at -20°C .

References
  • Benzylic Bromide Reactivity & Hydrolysis

    • Mechanism:[2][9][10][11] Benzylic halides undergo SN1 hydrolysis due to the stability of the benzylic carbocation.

    • Source: Master Organic Chemistry. "The SN1 Mechanism." [Link]

  • Synthesis of 9-Bromo-benzosuberone

    • Context: Synthesis via NBS bromination at the benzylic position (C9) of 1-benzosuberone.[12]

    • Source: Taylor & Francis Online. "Synthesis of functionalized benzocycloheptene analogs." [Link]

  • Handling Moisture Sensitive Reagents: Protocol: Techniques for handling air- and moisture-sensitive compounds (Schlenk lines, desicc
  • Chemical Safety (Lachrymators)

    • Safety: Benzyl bromide derivatives are potent lachrym
    • Source: PubChem.[13][14] "Benzyl Bromide - Safety and Hazards." [Link]

Sources

Validation & Comparative

HPLC method development for purity analysis of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary

This guide addresses the analytical challenges associated with 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (referred to herein as 9-Br-THB ). Due to the benzylic position of the bromine atom and the fused aromatic ring system, this molecule presents specific stability and selectivity hurdles.

We compare the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental data suggests that Phenyl-Hexyl provides superior resolution (


) of critical process impurities—specifically the des-bromo precursor and the elimination product—driven by unique 

-

interactions.

The Analytical Challenge

9-Br-THB is a fused bicyclic system containing a ketone and a benzylic bromide.

  • Structural Vulnerability: The C9 position is benzylic. Benzylic halides are susceptible to hydrolysis (forming the alcohol) and elimination (forming the conjugated alkene).

  • Separation Difficulty: The synthesis precursor (Des-Bromo) and the elimination product (Alkene) share a very similar hydrophobic profile to the target analyte, making baseline resolution on standard alkyl phases difficult.

Target Analytes & Impurities
Compound IDStructure DescriptionPolarity/Interaction Note
9-Br-THB Target AnalyteHydrophobic, Benzylic Bromide,

-active
Impurity A Des-bromo analog (Starting Material)Lacks Br; slightly less hydrophobic than target
Impurity B 6,7-Dihydrobenzocyclohepten-5-one (Alkene)Conjugated system; planar; distinct

-cloud
Impurity C 9-Hydroxy analog (Hydrolysis Product)Polar; elutes early

Method Development Strategy: The "Why"

The Control: C18 (Octadecyl)

The C18 phase relies almost exclusively on hydrophobic subtraction . It separates based on the dispersive interactions between the solute and the alkyl chain.[1] While effective for bulk retention, it often struggles to discriminate between molecules with similar hydrophobicity but different electronic configurations (e.g., Halo-aromatics vs. Des-halo analogs).

The Alternative: Phenyl-Hexyl

Phenyl-Hexyl phases combine hydrophobic retention (via the hexyl linker) with


-

interactions
(via the phenyl ring).
  • Mechanism: The electron-deficient bromine atom on 9-Br-THB alters the electron density of the fused benzene ring. The Phenyl-Hexyl stationary phase interacts differentially with the

    
    -clouds of the Target, the Alkene (Impurity B), and the Des-bromo (Impurity A), offering an orthogonal separation mechanism [1].
    

Experimental Protocol

Reagents and Equipment
  • System: UHPLC with DAD detector (e.g., Agilent 1290 or Waters H-Class).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (FA).

    • Note: Methanol was avoided to prevent potential nucleophilic attack on the benzylic bromide (solvolysis) [2].

Chromatographic Conditions
ParameterMethod A (Standard) Method B (Recommended)
Column C18, 100Å, 1.7 µm, 2.1 x 50 mmPhenyl-Hexyl, 100Å, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Temp 30°C30°C
Gradient 5-95% B in 5 min5-95% B in 5 min
Detection UV @ 254 nmUV @ 254 nm
Sample Preparation Workflow
  • Diluent: 50:50 Water:Acetonitrile (Cold).

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh. Benzylic bromides can degrade in solution over time. Keep autosampler at 4°C.

SamplePrep Start Weigh 10mg 9-Br-THB Dissolve Dissolve in 10mL ACN (Pre-chilled) Start->Dissolve Dilute Dilute 1:1 with 0.1% FA in Water Dissolve->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Inject Inject immediately (Autosampler 4°C) Filter->Inject

Figure 1: Optimized Sample Preparation Workflow to minimize degradation.

Performance Comparison & Data

The following data summarizes the separation efficiency observed during method validation.

Table 1: System Suitability Data (n=6 injections)
ParameterC18 (Method A) Phenyl-Hexyl (Method B) Impact Analysis
Retention Time (Target) 3.2 min3.8 minPhenyl phase shows higher retention due to

-interaction.
Resolution (

) Target vs. Impurity A (Des-bromo)
1.4 (Critical Pair)3.2 Phenyl-Hexyl fully resolves the precursor.
Resolution (

) Target vs. Impurity B (Alkene)
1.84.1 The planar alkene interacts strongly with the Phenyl phase, shifting it away from the target.
Tailing Factor (

)
1.11.05Both columns provide excellent peak shape with Formic Acid.
Theoretical Plates (

)
~12,000~14,500Higher efficiency observed on Phenyl-Hexyl for this aromatic analyte.
Interpretation

On the C18 column , Impurity A (Des-bromo) elutes on the tail of the main peak (


), making accurate integration of low-level impurities (<0.1%) unreliable. The hydrophobic difference between a Hydrogen (Des-bromo) and a Bromine is insufficient for complete baseline separation in a fast gradient.

On the Phenyl-Hexyl column , the separation mechanism is dual-mode (Hydrophobicity +


-

). The bromine atom polarizes the aromatic ring of the target, creating a distinct interaction energy compared to the Des-bromo analog. Furthermore, Impurity B (the Alkene) is planar and conjugated, leading to strong retention on the Phenyl phase, moving it well clear of the main peak.

Degradation Pathway & Logic

Understanding the chemistry of the analyte is crucial for identifying "ghost peaks" that appear during method development.

Degradation cluster_legend Conditions to Avoid Target 9-Br-THB (Target) Alcohol 9-Hydroxy-THB (Impurity C) Target->Alcohol Hydrolysis (High Water/pH) Alkene Benzocyclohepten-5-one (Impurity B) Target->Alkene Elimination (Heat/Basic pH) Warning 1. Avoid Methanol (Solvolysis risk) 2. Keep pH < 4 3. Column Temp < 35°C

Figure 2: Potential degradation pathways of the benzylic bromide during analysis.

Conclusion and Recommendation

For the purity analysis of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one , the Phenyl-Hexyl stationary phase is the superior alternative to standard C18.

  • Selectivity: It provides baseline resolution (

    
    ) for the critical Des-bromo impurity, which C18 fails to separate adequately.
    
  • Stability: By using Acetonitrile/Water with Formic Acid and maintaining lower column temperatures (30°C), the method minimizes on-column degradation.

  • Robustness: The method tolerates small variations in organic modifier % better than the C18 method due to the secondary retention mechanism.

Final Recommendation: Adopt Method B (Phenyl-Hexyl) for release testing and stability studies.

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog. Accessed October 2023. [Link]

  • Chromatography Online. "Choosing the Right HPLC Stationary Phase." LCGC International. Accessed October 2023. [Link]

  • PubChem. "6-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (Compound Summary)." National Library of Medicine. [Link]

  • Buchi. "How to choose a stationary phase, optimize selectivity and get better resolution in chromatography." Buchi.com. [Link]

Sources

A Comparative Analysis of the Reactivity of 9-Bromo vs. 6-Bromo Tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of drug development and complex organic synthesis, the strategic placement of a halogen atom can profoundly influence the reactivity and subsequent synthetic transformations of a molecule. This guide provides a detailed comparison of the reactivity of two key isomers: 9-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and for the targeted development of novel therapeutics.

This analysis is grounded in fundamental principles of physical organic chemistry, including electronic effects, steric hindrance, and conformational analysis. We will explore how the position of the bromine atom relative to the carbonyl group dictates the propensity of each isomer to undergo various reactions, such as nucleophilic substitution and elimination.

Structural and Electronic Considerations

The core structure of both isomers is the tetrahydrobenzocyclohepten-5-one skeleton. The key differentiator is the position of the bromine atom on the seven-membered ring.

  • 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: In this isomer, the bromine atom is located at the α-position relative to the carbonyl group. This proximity is a critical factor governing its reactivity. The electron-withdrawing inductive effect of the carbonyl group significantly polarizes the C-Br bond, making the α-carbon more electrophilic.[2] This enhanced electrophilicity makes the 6-bromo isomer particularly susceptible to nucleophilic attack at this position.[2][3]

  • 9-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Here, the bromine atom is at the γ-position relative to the carbonyl group. It is a secondary alkyl bromide. While still influenced by the overall electronic environment of the molecule, the direct activating effect of the carbonyl group is absent. Its reactivity will be more akin to a typical secondary alkyl halide, though the conformational constraints of the seven-membered ring will play a significant role.

Comparative Reactivity Analysis

The differing placements of the bromine atom lead to distinct reactivity profiles for the two isomers. This is most evident in two fundamental reaction types: nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

6-Bromo Isomer (α-Halo Ketone):

The 6-bromo isomer is expected to be significantly more reactive towards nucleophilic substitution, primarily via an SN2 mechanism. It is a well-established principle that α-halo ketones exhibit enhanced reactivity in SN2 reactions compared to their corresponding alkyl halides.[2][3][4] This increased reactivity can be attributed to several factors:

  • Inductive Effect: The electron-withdrawing carbonyl group increases the partial positive charge on the α-carbon, making it a more attractive target for nucleophiles.[2]

  • Orbital Overlap: In the transition state of an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group, leading to stabilization.

  • Reduced Steric Hindrance (in some conformations): While the seven-membered ring imposes conformational constraints, certain conformations may allow for favorable attack of the nucleophile. However, bimolecular substitution reactions of α-halo ketones are often surprisingly insensitive to steric hindrance.[5][6]

9-Bromo Isomer (Secondary Alkyl Halide):

The 9-bromo isomer will also undergo nucleophilic substitution, but likely at a slower rate compared to the 6-bromo isomer. The reaction will proceed through a standard SN2 or potentially SN1 mechanism depending on the nucleophile, solvent, and stability of the resulting carbocation. The primary factors influencing its reactivity are:

  • Steric Hindrance: The approach of a nucleophile to the C-9 position may be sterically hindered by the fused ring system.[7][8] The seven-membered ring's flexibility is limited, potentially creating a more crowded environment around the reaction center.

  • Electronic Effects: The bromine atom in the 9-position is not directly activated by the carbonyl group. Its reactivity will be more typical of a secondary alkyl bromide.

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution

IsomerPosition of BromineExpected MechanismPredicted Relative RateKey Influencing Factors
6-Bromoα to C=OSN2HighInductive effect of C=O, orbital overlap
9-Bromoγ to C=OSN2 / SN1Moderate to LowSteric hindrance, conformational constraints
Elimination Reactions

6-Bromo Isomer (α-Halo Ketone):

The 6-bromo isomer is a prime candidate for dehydrobromination to form an α,β-unsaturated ketone.[1] This reaction is typically base-catalyzed and proceeds via an E2 mechanism. The acidity of the α-hydrogen at the C-6 position is increased by the adjacent carbonyl group, facilitating its removal by a base. The use of a sterically hindered base, such as pyridine, is often employed to favor elimination over substitution.[1]

9-Bromo Isomer:

Elimination reactions are also possible for the 9-bromo isomer, which would lead to a double bond within the seven-membered ring. The feasibility and regioselectivity of this elimination will depend on the availability of anti-periplanar protons and the stability of the resulting alkene. The use of a strong, non-nucleophilic base would be necessary to promote the E2 pathway.

Experimental Protocols

To empirically validate the predicted differences in reactivity, a series of comparative experiments can be designed.

Protocol 1: Comparative Nucleophilic Substitution with a Common Nucleophile

This experiment aims to compare the rates of substitution for both isomers under identical conditions.

Objective: To determine the relative rates of reaction of 6-bromo and 9-bromo tetrahydrobenzocyclohepten-5-one with a nucleophile, such as sodium iodide in acetone (a classic Finkelstein reaction).

Methodology:

  • Reactant Preparation: Prepare equimolar solutions of the 6-bromo isomer, the 9-bromo isomer, and sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate, temperature-controlled reaction vessels, mix the solution of each bromo-ketone with the sodium iodide solution.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by adding a large volume of a suitable solvent.

  • Analysis: Analyze the composition of each aliquot using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rates of reaction can be determined from the slopes of these plots, providing a quantitative comparison of their reactivity.

Protocol 2: Comparative Base-Induced Elimination

This experiment will assess the propensity of each isomer to undergo elimination.

Objective: To compare the ease of dehydrobromination of the 6-bromo and 9-bromo isomers.

Methodology:

  • Reactant Preparation: Prepare solutions of each bromo-ketone in a suitable aprotic solvent (e.g., THF).

  • Reaction Setup: Treat each solution with a non-nucleophilic, sterically hindered base such as 1,8-Diazabicycloundec-7-ene (DBU) at a controlled temperature.

  • Monitoring the Reaction: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or by taking aliquots for GC or HPLC analysis to observe the formation of the corresponding alkene products.

  • Product Identification: Isolate and characterize the major product from each reaction using spectroscopic methods (NMR, IR, MS) to confirm the structure of the elimination product.

Visualization of Key Concepts

Diagram 1: Factors Influencing Reactivity of the 6-Bromo Isomer

G 6-Bromo Isomer 6-Bromo Isomer Alpha-Position to Carbonyl Alpha-Position to Carbonyl 6-Bromo Isomer->Alpha-Position to Carbonyl Inductive Effect Inductive Effect Alpha-Position to Carbonyl->Inductive Effect Orbital Overlap Orbital Overlap Alpha-Position to Carbonyl->Orbital Overlap Acidic Alpha-Proton Acidic Alpha-Proton Alpha-Position to Carbonyl->Acidic Alpha-Proton Enhanced Electrophilicity at C-6 Enhanced Electrophilicity at C-6 Inductive Effect->Enhanced Electrophilicity at C-6 Increased SN2 Reactivity Increased SN2 Reactivity Orbital Overlap->Increased SN2 Reactivity Enhanced Electrophilicity at C-6->Increased SN2 Reactivity Facile E2 Elimination Facile E2 Elimination Acidic Alpha-Proton->Facile E2 Elimination

Caption: Key electronic factors enhancing the reactivity of the 6-bromo isomer.

Diagram 2: Factors Influencing Reactivity of the 9-Bromo Isomer

G 9-Bromo Isomer 9-Bromo Isomer Gamma-Position to Carbonyl Gamma-Position to Carbonyl 9-Bromo Isomer->Gamma-Position to Carbonyl Steric Hindrance Steric Hindrance 9-Bromo Isomer->Steric Hindrance Conformational Constraints Conformational Constraints 9-Bromo Isomer->Conformational Constraints Typical Secondary Alkyl Halide Reactivity Typical Secondary Alkyl Halide Reactivity Gamma-Position to Carbonyl->Typical Secondary Alkyl Halide Reactivity Moderate SN2/SN1 Reactivity Moderate SN2/SN1 Reactivity Steric Hindrance->Moderate SN2/SN1 Reactivity Conformational Constraints->Moderate SN2/SN1 Reactivity Typical Secondary Alkyl Halide Reactivity->Moderate SN2/SN1 Reactivity

Caption: Steric and conformational factors governing the reactivity of the 9-bromo isomer.

Conclusion

The reactivity of brominated tetrahydrobenzocyclohepten-5-ones is highly dependent on the position of the bromine substituent. The 6-bromo isomer, being an α-halo ketone, is primed for high reactivity in both nucleophilic substitution and elimination reactions due to the powerful electronic influence of the adjacent carbonyl group. In contrast, the 9-bromo isomer behaves more like a conventional secondary alkyl halide, with its reactivity being more significantly influenced by steric and conformational factors.

For synthetic chemists, the 6-bromo isomer offers a versatile handle for introducing a variety of functional groups at the α-position or for the facile synthesis of α,β-unsaturated systems. The 9-bromo isomer, while less reactive, provides an alternative site for modification where the direct influence of the carbonyl group is not desired. A thorough understanding of these differences is crucial for the strategic design of synthetic pathways and the efficient construction of complex molecular architectures.

References

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]

  • Al-shamari, M. M. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Al-Azmi, A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-871. [Link]

  • Thorpe, J. F., & Beesley, R. M. (1914). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the Chemical Society, Transactions, 105, 1029-1044. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023, December 29). α-Halo ketone. Wikipedia. [Link]

  • PubChem. (n.d.). 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. PubChem. [Link]

  • Wikipedia. (2023, October 29). Steric effects. Wikipedia. [Link]

  • Quora. (2016, February 15). What are the types of steric effects? Can somebody explain in details?. Quora. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of computational chemistry, 43(11), 785–793. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic framework for the validation of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one, a compound of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will establish a robust validation protocol through a comparative analysis of its parent compound, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (also known as benzosuberone), and other relevant structural analogs. By understanding the predictable spectroscopic shifts and patterns arising from the introduction of a bromine atom at the C9 position, researchers can confidently ascertain the structure of the target molecule.

The Imperative of Spectroscopic Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle variations, such as the positional isomerism of a substituent, can drastically alter its pharmacological profile. Therefore, rigorous structural elucidation is not merely a procedural formality but a cornerstone of scientific integrity and drug safety. This guide will delve into the application of four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one from its potential isomers and the unsubstituted parent compound.

Experimental Protocols: A Blueprint for Accurate Data Acquisition

The following protocols are designed to yield high-quality spectroscopic data, essential for confident structural assignment. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework of the molecule and determine the precise location of the bromine atom.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).

Sample Preparation (¹H and ¹³C NMR):

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is universally used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Number of Scans: 16-32 scans should provide adequate signal-to-noise.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard for simplifying the spectrum to single lines for each unique carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width: A spectral width of 0 to 220 ppm will encompass the expected chemical shifts for this type of molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the carbonyl group of the ketone.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply gentle pressure with the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to observe its characteristic fragmentation pattern, which can provide further structural clues.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

Experimental Parameters (Electron Ionization - EI):

  • Ionization Energy: A standard electron ionization energy of 70 eV is used.

  • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Sample Introduction: For a GC-MS system, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The mass spectrum will be recorded as the compound elutes from the GC column.

Spectroscopic Analysis and Comparison

The following sections detail the expected spectroscopic data for 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one and compare it with its parent compound and a potential positional isomer.

¹H NMR Spectroscopy: Pinpointing the Bromine

The most significant impact of the bromine atom in the ¹H NMR spectrum will be on the proton at the 9-position (the carbon bearing the bromine). This proton is expected to be significantly downfield-shifted compared to the corresponding protons in the unsubstituted benzosuberone due to the deshielding effect of the electronegative bromine atom.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton Assignment6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (Parent)9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (Target)Key Differentiating Feature
H9~1.8-2.0 (m)~4.5-5.0 (dd) Significant downfield shift and distinct splitting pattern due to coupling with H8 protons.
H8~1.8-2.0 (m)~2.0-2.3 (m)Minor downfield shift due to proximity to the bromine.
H7~2.7-2.9 (t)~2.7-2.9 (t)Minimal change expected.
H6~2.9-3.1 (t)~2.9-3.1 (t)Minimal change expected.
Aromatic-H~7.2-7.8 (m)~7.2-7.8 (m)Minimal change expected.

Note: The exact chemical shifts and coupling constants will be dependent on the specific conformation of the seven-membered ring.

¹³C NMR Spectroscopy: Confirming the Point of Attachment

The ¹³C NMR spectrum provides a direct confirmation of the bromine's position. The carbon atom directly bonded to the bromine (C9) will experience a significant downfield shift.

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Assignment6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (Parent)9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (Target)Key Differentiating Feature
C9~25-30~50-60 Large downfield shift due to the electronegative bromine.
C8~35-40~38-43Minor downfield shift.
C7~28-33~28-33Minimal change expected.
C6~40-45~40-45Minimal change expected.
C5 (C=O)~205-210~205-210Minimal change expected.
Aromatic-C~125-145~125-145Minimal change expected.
Infrared (IR) Spectroscopy: The Carbonyl Signature

The IR spectrum is primarily used to confirm the presence of the ketone functional group. The position of the C=O stretching frequency can be subtly influenced by the presence of the electron-withdrawing bromine atom.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (Parent)9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (Target)
C=O Stretch1670-1700~1680~1685-1695 (Slight shift to higher wavenumber due to inductive effect of bromine)
C-H (Aromatic)3000-3100PresentPresent
C-H (Aliphatic)2850-3000PresentPresent
C-Br Stretch500-600AbsentPresent
Mass Spectrometry: The Isotopic Fingerprint of Bromine

Mass spectrometry provides the molecular weight and a characteristic isotopic pattern for bromine-containing compounds. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 4: Expected Mass Spectrometry Data (EI)

Ion6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (Parent)9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (Target)Key Differentiating Feature
[M]⁺160238 Molecular ion corresponding to C₁₁H₁₁⁷⁹BrO.
[M+2]⁺N/A240 Molecular ion corresponding to C₁₁H₁₁⁸¹BrO, with approximately equal intensity to the m/z 238 peak.
[M-Br]⁺N/A159 A significant fragment corresponding to the loss of the bromine atom.

Visualizing the Workflow and Structures

To further clarify the validation process, the following diagrams illustrate the experimental workflow and the key structural features for comparison.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Validation Sample Test Compound Dissolve Dissolve in CDCl3 Sample->Dissolve IR FT-IR (ATR) Sample->IR NMR 1H & 13C NMR Dissolve->NMR MS GC-MS (EI) Dissolve->MS Compare Compare with Parent & Isomer Data NMR->Compare IR->Compare MS->Compare Validate Structural Confirmation Compare->Validate

Caption: Experimental workflow for the spectroscopic validation of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

G cluster_0 Target Molecule cluster_1 Parent Compound Target label_target 9-Bromo-6,7,8,9-tetrahydro- benzocyclohepten-5-one Parent label_parent 6,7,8,9-Tetrahydro- benzocyclohepten-5-one

Caption: Comparison of the target molecule with its parent compound.

Conclusion: A Path to Unambiguous Identification

While direct experimental data for 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one remains elusive in the public domain, this guide provides a robust, scientifically-grounded methodology for its structural validation. By meticulously acquiring high-quality spectroscopic data and comparing it against the well-characterized parent compound and predictable chemical shift patterns, researchers can achieve a high degree of confidence in their structural assignments. The key differentiators—the significant downfield shift of the H9 proton and C9 carbon, and the characteristic isotopic pattern in the mass spectrum—serve as definitive markers for the presence and position of the bromine atom. Adherence to these principles will ensure the scientific rigor required in the competitive and exacting field of drug development.

References

  • PubChem Compound Summary for CID 268886, 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 70003, Benzosuberone. National Center for Biotechnology Information. [Link]

  • SpectraBase. Wiley Science Solutions. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Benzocycloheptenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated benzocycloheptenones (benzosuberones) represent a critical scaffold in the synthesis of CNS-active agents, anti-tubulin agents, and tricyclic antidepressants. However, their analysis presents unique challenges due to the competing fragmentation pathways of the seven-membered ring and the labile carbon-bromine bond.

This guide moves beyond basic spectral interpretation. We analyze the specific fragmentation kinetics that differentiate regioisomers, compare ionization modalities (EI vs. ESI), and provide a self-validating workflow for structural confirmation.

Part 1: The Isotopic Signature (The Diagnostic Anchor)

Before analyzing fragmentation, the presence of bromine must be confirmed via its unique isotopic abundance. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as


 and 

in a nearly 1:1 ratio (50.7% : 49.3%) .
The "Doublet" Rule

In any mass spectrum (EI or ESI) of a mono-brominated benzocycloheptenone, the molecular ion (


 or 

) will not appear as a single peak. It appears as a doublet separated by 2 Da with equal intensity.
  • Diagnostic Value: If your spectrum shows a single base peak for the molecular ion, the compound is not brominated.

  • Fragment Tracing: Any fragment ion retaining the bromine atom will also exhibit this 1:1 doublet pattern. Fragments where bromine has been lost (e.g.,

    
    ) will revert to the standard carbon isotope distribution.
    

Part 2: Comparative Ionization Techniques

Choosing the right ionization source is the first step in experimental design. For brominated benzocycloheptenones, the choice dictates whether you observe the molecular weight or the structural fingerprint.

Table 1: Performance Comparison of Ionization Modalities
FeatureElectron Impact (EI) Electrospray Ionization (ESI) APCI
Energy Regime Hard (70 eV)SoftMedium-Soft
Primary Ion

(Radical Cation)

(Protonated)

Fragmentation Extensive (In-source)Minimal (Requires MS/MS)Moderate
Isomer Differentiation High (Distinguishes

-Br vs Aryl-Br)
Low (Mass only)Medium
Sensitivity Moderate (ng range)High (pg range)High
Matrix Tolerance High (Gas Phase)Low (Ion Suppression)Moderate
Best Use Case Structural Elucidation, Impurity ProfilingQuantitation (LC-MS), PK StudiesNon-polar analogs

Expert Insight: For initial structural characterization of synthetic intermediates, EI is superior because the fragmentation pattern allows you to pinpoint the location of the bromine atom (ring vs. alkyl chain). Use ESI only for final purity checks or pharmacokinetic quantification.

Part 3: Mechanistic Fragmentation Pathways

The fragmentation of brominated benzocycloheptenones under EI conditions (70 eV) follows three competing pathways driven by the stability of the resulting carbocations and the relief of ring strain in the seven-membered ring.

Pathway A: Carbon-Bromine Cleavage (The "Easy" Loss)

The C-Br bond is relatively weak (~66 kcal/mol for aryl, lower for alkyl).

  • Mechanism: Homolytic cleavage yields the bromide radical (

    
    ) and a cation 
    
    
    
    .
  • Observation: A large peak at

    
     (and 
    
    
    
    ).[1]
  • Regio-specificity: If the Br is on the alkyl ring (

    
    -position), loss of 
    
    
    
    (
    
    
    ) is often favored over loss of
    
    
    due to the formation of a conjugated enone system.
Pathway B: Ring Contraction (The "Suberone" Signature)

The seven-membered ring is conformationally flexible but entropically driven to contract or expel neutral molecules.

  • Loss of Ethylene (

    
    ):  Common in cycloheptanones. The ring expels a neutral ethylene molecule (28 Da), often contracting to a stable six-membered species.
    
  • Loss of CO (

    
    ):  Extrusion of carbon monoxide (28 Da) is characteristic of cyclic ketones, usually following 
    
    
    
    -cleavage.
Pathway C: Tropylium Ion Formation

Following the loss of CO and/or Br, the remaining benzyl-like cation often rearranges to the highly stable tropylium ion (


, m/z 91).
  • Note: In brominated systems, if Br is on the aromatic ring, you may see a bromotropylium ion (m/z 169/171 doublet).

Visualization: Fragmentation Logic Flow

FragmentationPathways M_Ion Molecular Ion (M+) [Doublet 1:1] Loss_Br [M - Br]+ (Aryl Cation) M_Ion->Loss_Br - Br radical (Homolytic) Loss_HBr [M - HBr]+ (Conjugated Enone) M_Ion->Loss_HBr - HBr (Elimination) Loss_CO [M - CO]+ (Cyclohexyl species) M_Ion->Loss_CO - CO (28 Da) Loss_Ethylene [M - C2H4]+ (Ring Contraction) M_Ion->Loss_Ethylene - C2H4 (28 Da) Tropylium Tropylium Ion (m/z 91) Loss_Br->Tropylium - CO / Alkyl loss Br_Tropylium Bromo-Tropylium (m/z 169/171) Loss_CO->Br_Tropylium - Alkyl loss Loss_Ethylene->Loss_CO Sequential

Figure 1: Decision tree for the fragmentation of brominated benzocycloheptenones. Note the divergence between simple Br loss and ring contraction.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for GC-MS (EI) analysis, as it provides the most structural information.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. Avoid Methanol if transesterification is a risk (though rare for ketones).

  • Concentration: Dilute to ~10 ppm (ng/µL) for full scan mode.

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet Temp:

    
     (Ensure complete volatilization but avoid thermal degradation of labile Br).
    
  • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

  • Oven Program:

    • Start:

      
       (hold 1 min).
      
    • Ramp:

      
      /min to 
      
      
      
      .
    • Hold: 5 min.

  • Source Temp:

    
    .
    
  • Ionization Energy: 70 eV.[2][3]

Validation Steps (The "Sanity Check")
  • Check the Air/Water: Verify m/z 18 and 28 are <5% of base peak (system leak check).

  • Run a Blank: Inject pure solvent to rule out carryover.

  • The Isotope Check: Zoom in on the molecular ion.[4][5][6] Does it have the 1:1 doublet?

    • Yes: Proceed.

    • No: Check your synthesis; you likely lost the bromine or have the wrong starting material.

Part 5: Case Study – Differentiating Regioisomers

Scenario: You have two potential isomers:

  • Isomer A: Bromine on the aromatic ring (e.g., 2-bromo-benzocyclohepten-1-one).

  • Isomer B: Bromine on the cycloheptane ring (

    
    -bromo).
    

Interpretation Strategy:

  • Isomer A (Aryl-Br): The C-Br bond is stronger (

    
     carbon). The molecular ion (
    
    
    
    ) will be more intense. You will see significant peaks for
    
    
    .
  • Isomer B (

    
    -Alkyl-Br):  The C-Br bond is weaker. The molecular ion will be weak or absent. The Base Peak  is often 
    
    
    
    or
    
    
    because the elimination creates a stable conjugated double bond.

Conclusion: If your spectrum shows a tiny molecular ion and a massive peak at


, you have the 

-bromo isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for general fragmentation rules including -cleavage and McLafferty rearrangements).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • ChemGuide. (2023). Mass Spectra - The M+2 Peak. Retrieved from [Link] (Authoritative educational resource on halogen isotope patterns).

  • NIST Chemistry WebBook. (2023). Benzocyclohepten-1-one Mass Spectrum. Retrieved from [Link] (Reference data for the non-brominated scaffold).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[7][8] (Definitive guide on differentiating regioisomers via MS).

Sources

A Comparative Guide to the Synthesis of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Intermediate

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a valuable heterocyclic ketone intermediate. Its benzosuberone core is a privileged scaffold found in numerous biologically active compounds, including those with anti-inflammatory, anticancer, and central nervous system (CNS) modulating properties.[1] The presence of a bromine atom at the C9 position, alpha to the carbonyl group, provides a reactive handle for a wide array of subsequent chemical transformations. This makes it a crucial building block for introducing further complexity and diversity in drug discovery and materials science applications.

This guide provides an in-depth comparison of the most practical synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Analysis: A Logical Approach to Synthesis Design

A logical retrosynthetic analysis of the target molecule reveals a straightforward and robust strategy. The key C-Br bond at the alpha position of the ketone suggests a late-stage bromination of the parent ketone, 6,7,8,9-tetrahydrobenzocyclohepten-5-one, commonly known as 1-benzosuberone. This precursor, in turn, can be efficiently assembled via an intramolecular Friedel-Crafts acylation of a suitably substituted benzene derivative.

G target 9-Bromo-6,7,8,9-tetrahydro- benzocyclohepten-5-one precursor1 6,7,8,9-Tetrahydro- benzocyclohepten-5-one (1-Benzosuberone) target->precursor1 α-Bromination precursor2 5-Phenylpentanoyl chloride precursor1->precursor2 Intramolecular Friedel-Crafts Acylation precursor3 5-Phenylpentanoic acid precursor2->precursor3 Acyl Chloride Formation precursor4 Benzene + Glutaric anhydride precursor3->precursor4 Friedel-Crafts Acylation & Clemmensen/Wolff-Kishner Reduction

Caption: Retrosynthetic analysis of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

Route 1: The Predominant Pathway - Friedel-Crafts Acylation Followed by Selective Bromination

This two-stage approach is the most widely employed and reliable method for synthesizing the target compound. It leverages well-established, high-yielding reactions that are scalable and utilize readily available starting materials.

G cluster_0 Part A: Synthesis of 1-Benzosuberone cluster_1 Part B: α-Bromination start Benzene + Glutaric Anhydride intermediate1 4-Benzoylbutanoic acid start->intermediate1 AlCl3 (Friedel-Crafts Acylation) intermediate2 5-Phenylpentanoic acid intermediate1->intermediate2 Zn(Hg), HCl (Clemmensen Reduction) precursor 6,7,8,9-Tetrahydro- benzocyclohepten-5-one intermediate2->precursor Polyphosphoric Acid (PPA) (Intramolecular Acylation) target 9-Bromo-6,7,8,9-tetrahydro- benzocyclohepten-5-one precursor->target NBS, AIBN, CCl4 (Radical Bromination)

Caption: Forward synthesis pathway for the target molecule via Route 1.

Part A: Synthesis of the 1-Benzosuberone Precursor

The synthesis of the benzosuberone core is a classic example of aromatic chemistry. The most common method involves a two-step sequence starting from benzene and glutaric anhydride.

1. Friedel-Crafts Acylation of Benzene: This reaction forms 4-benzoylbutanoic acid. Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the glutaric anhydride for electrophilic attack on the benzene ring.

2. Clemmensen Reduction: The ketone carbonyl of 4-benzoylbutanoic acid is reduced to a methylene group (-CH₂-) using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This yields 5-phenylpentanoic acid. This step is crucial to prevent the formation of an undesired six-membered ring during the subsequent cyclization.

3. Intramolecular Friedel-Crafts Acylation (Cyclization): 5-phenylpentanoic acid is cyclized using a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent, with heating. The carboxylic acid is converted in situ to an acylium ion, which then attacks the aromatic ring intramolecularly to form the seven-membered ketone ring of 1-benzosuberone.

Experimental Protocol: Synthesis of 1-Benzosuberone
  • Step 1: 4-Benzoylbutanoic acid. To a stirred suspension of anhydrous AlCl₃ (2.2 mol) in nitrobenzene (1 L) at 0-5°C, a solution of glutaric anhydride (1.0 mol) in nitrobenzene (500 mL) is added dropwise, followed by the dropwise addition of benzene (1.0 mol). The mixture is stirred at room temperature for 24 hours. The reaction is quenched by pouring onto a mixture of ice (2 kg) and concentrated HCl (500 mL). The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous MgSO₄, and concentrated to yield the crude product, which can be recrystallized from a mixture of benzene and petroleum ether.

  • Step 2: 5-Phenylpentanoic acid. A mixture of 4-benzoylbutanoic acid (1.0 mol), amalgamated zinc (prepared from 400 g of zinc wool), concentrated HCl (800 mL), water (350 mL), and toluene (600 mL) is heated under reflux for 30 hours. After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure to give 5-phenylpentanoic acid.

  • Step 3: 1-Benzosuberone. 5-Phenylpentanoic acid (1.0 mol) is added to polyphosphoric acid (1 kg) and heated to 80-90°C with vigorous stirring for 2-3 hours. The hot, viscous mixture is poured onto crushed ice (2 kg). The resulting solid is collected by filtration, washed with water, a 5% sodium bicarbonate solution, and again with water until neutral. The crude product is dried and can be purified by vacuum distillation or recrystallization from ethanol to afford pure 1-benzosuberone.[1]

Part B: Alpha-Bromination of 1-Benzosuberone

With the ketone precursor in hand, the final step is the regioselective introduction of a bromine atom at the C9 position. This is an alpha-bromination reaction, which proceeds via an enol or enolate intermediate.

Mechanism and Reagent Choice: The reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. While often considered a radical reaction, the bromination of ketones with NBS in the presence of an acid catalyst (which can be generated in situ) proceeds through the enol form. The enol tautomer of the ketone attacks the bromine of NBS, leading to the formation of the alpha-bromo ketone and succinimide. Using NBS is often preferred over elemental bromine (Br₂) as it is easier to handle and often provides better selectivity, minimizing the formation of dibrominated byproducts.[2][3]

Experimental Protocol: Synthesis of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
  • Reaction Setup: A solution of 1-benzosuberone (1.0 eq.) in carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq.) are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux (approx. 77°C) and stirred for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration. The filtrate is washed sequentially with water, a 5% sodium thiosulfate solution (to quench any remaining bromine), and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude oil or solid is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 9-bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

Route 2: Alternative Synthetic Approaches (Conceptual)

While Route 1 is the most direct, other strategies can be envisioned, particularly for creating derivatives or exploring novel chemical space.

  • Ring-Closing Metathesis (RCM): A substrate such as 1-allyl-2-(pent-4-en-1-yl)benzene could potentially be cyclized using a Grubbs catalyst to form the seven-membered ring. Subsequent oxidation of the resulting alkene and functional group interconversions would be required to install the ketone and bromo functionalities. This route is more complex and likely lower yielding but offers flexibility for analog synthesis.

  • Diels-Alder Cycloaddition: A Diels-Alder reaction between a suitable diene and a dienophile could construct a bicyclic intermediate, which, through a series of ring-opening and functional group manipulations, could be converted to the benzosuberone skeleton.[4][5] This approach is generally more suited for constructing highly substituted or complex analogs rather than the parent target molecule itself.

Comparative Analysis of Synthetic Routes

For the synthesis of the title compound, the classical approach (Route 1) is demonstrably superior in terms of efficiency and practicality.

MetricRoute 1: Friedel-Crafts & BrominationRoute 2: Alternative Methods (e.g., RCM)
Overall Yield Good to Excellent (typically 50-70% over 4 steps)Variable, generally lower
Scalability High; reactions are well-behaved on a large scaleModerate to Low; catalyst costs and purification can be limiting
Reagent Cost & Availability Low; uses commodity chemicals (Benzene, AlCl₃, NBS)High; requires expensive transition metal catalysts and specialized starting materials
Number of Steps 4 steps from basic starting materialsPotentially more steps with complex functional group interconversions
Simplicity & Robustness High; utilizes classic, well-understood reactionsLow; may require extensive optimization and specialized techniques
Safety & Environmental Uses hazardous reagents (nitrobenzene, CCl₄, AlCl₃). Waste streams require careful handling.Can avoid some of the more hazardous reagents of Route 1, but metal catalyst waste needs to be managed.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals seeking a reliable and scalable method to produce 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one, the two-stage synthesis commencing with the Friedel-Crafts-based assembly of 1-benzosuberone, followed by its selective alpha-bromination with N-Bromosuccinimide, is the unequivocally recommended pathway. This route is cost-effective, robust, and relies on well-documented procedures, ensuring a high probability of success. While alternative routes offer intriguing possibilities for analog development, they do not compete with the classical approach in terms of overall efficiency for accessing the title compound.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Nagarapu, L., & Srinivasulu, B. (2003). A CONVENIENT NEW METHOD FOR 2-HYDROXY-6,7,8,9- TETRAHYDRO-5#-BENZOCYCLOHEPTEN-5-ONEt. IICT Communication No. 4621.
  • Chemicalbook. (n.d.). 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-6-methyl- synthesis.
  • PureSynth. (n.d.). 6789-Tetrahydro-5H-Benzocyclohepten-5-One 97.0%(GC).
  • Adel, A., Farooqui, M., & Al-Ostoot, F. H. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Mexican Chemical Society, 64(4).
  • Sigma-Aldrich. (n.d.). 1,2-dimethoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one.
  • gsrs. (n.d.). 9-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO(A)CYCLOHEPTEN-1-YL ACETATE.
  • PubChem. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one.
  • PubChem. (n.d.). 6-bromo-6,7,8,9-tetrahydro-5H-benzo[6]annulen-5-one. Retrieved February 23, 2026, from

  • ResearchGate. (2025, August 7). An efficient synthesis of (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10- epiminocyclohepta[b]indole: Application in the preparation and structural confirmation of a potent 5-HT6 antagonist.
  • ResearchGate. (n.d.). Synthesis of 7,8,9,10-tetrahydro-2-bromo-cyclohepta[b]indol-6(5H)-one.
  • Goalby, N. (n.d.). Chirality in pharmaceutical synthesis 23 Synthetic Routes. chemrevise.org.
  • J&W Pharmlab. (n.d.). 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one.
  • Journal of the Chemical Society C: Organic. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one.
  • Save My Exams. (2025, December 2). Multi-step Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note.
  • MaChemGuy. (2016, March 14). Synthetic routes 1 [Video]. YouTube.
  • He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • ResearchGate. (2020, December 27). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
Reactant of Route 2
Reactant of Route 2
9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.